The Chemical Architecture of 2-Amino-3-(benzyloxy)butanoic Acid: A Comprehensive Guide for Peptide Therapeutics
Executive Summary In the highly specialized field of solid-phase peptide synthesis (SPPS) and therapeutic drug development, the precise control of reactive side chains is paramount. 2-Amino-3-(benzyloxy)butanoic acid , c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the highly specialized field of solid-phase peptide synthesis (SPPS) and therapeutic drug development, the precise control of reactive side chains is paramount. 2-Amino-3-(benzyloxy)butanoic acid , commonly known as O-Benzyl-L-threonine or H-Thr(Bzl)-OH , serves as a critical chiral building block. By masking the nucleophilic secondary hydroxyl group of threonine with a robust benzyl ether, this molecule prevents deleterious side reactions—such as O-acylation and chain branching—during the iterative cycles of peptide elongation. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic rationale, and self-validating experimental protocols for integration into advanced therapeutic synthesis.
Structural Identity and Physicochemical Profiling
The structural integrity of 2-Amino-3-(benzyloxy)butanoic acid relies on its specific stereochemistry. As a derivative of naturally occurring L-threonine, it maintains the (2S, 3R) spatial configuration essential for biological recognition in peptide therapeutics. The addition of the benzyl group significantly increases the molecule's lipophilicity, which can influence its solubility and reactivity profiles in organic solvents used during synthesis[1].
To enhance shelf-life and prevent spontaneous degradation, the compound is frequently synthesized and stored as a hydrochloride salt[2].
Mechanistic Rationale: The Orthogonal Protection Strategy
The fundamental causality behind utilizing the O-benzyl derivative lies in the principle of orthogonal protecting groups . During SPPS, the N-alpha amino group and the side-chain functional groups must be managed independently to ensure linear peptide growth.
If the secondary hydroxyl of threonine is left unprotected, it acts as a competitive nucleophile during the activation of the subsequent amino acid, leading to ester formation (O-acylation) rather than the desired amide bond. The benzyl ether provides both steric shielding and electronic stability. In standard Boc-SPPS (tert-butyloxycarbonyl strategy), the N-alpha Boc group is repeatedly cleaved using mild acids like Trifluoroacetic acid (TFA). The O-benzyl group is completely stable under these conditions, ensuring the side chain remains masked until the final global cleavage step, which requires a strong acid like anhydrous Hydrogen Fluoride (HF)[1].
Logical relationship of orthogonal protecting groups in Boc-SPPS.
To ensure absolute fidelity during peptide elongation, the following protocol details the incorporation of Boc-Thr(Bzl)-OH into a growing peptide chain. This workflow incorporates a strict self-validating feedback loop (the Kaiser test) to guarantee coupling efficiency before proceeding to the next cycle.
N-alpha Deprotection:
Treat the peptidyl-resin with 50% TFA in DCM for 20 minutes.
Causality: TFA selectively removes the N-terminal Boc group, exposing a reactive primary amine. The O-benzyl group on the threonine side chain remains intact due to its resistance to mild acidolysis.
Neutralization and Washing:
Wash the resin thoroughly with DCM (3x). Neutralize the resin bed using 5% DIPEA in DMF for 5 minutes to deprotonate the N-terminal amine, preparing it for nucleophilic attack. Wash with DMF (3x).
Activation and Coupling:
Pre-activate Boc-Thr(Bzl)-OH with HATU and DIPEA in DMF for 3 minutes. Add this highly reactive OAt ester solution to the resin and agitate for 45–60 minutes.
Causality: HATU rapidly converts the carboxylic acid of the threonine derivative into an active ester, while DIPEA acts as a non-nucleophilic base to drive the amide bond formation without causing racemization.
Self-Validation (Kaiser Test):
Extract a micro-sample of resin beads and apply ninhydrin, phenol, and potassium cyanide.
Validation Logic: A yellow/colorless solution confirms the complete absence of free primary amines (successful coupling). A blue solution indicates incomplete coupling, triggering an immediate re-coupling step to prevent deletion sequences.
Global Cleavage:
Upon completion of the full peptide sequence, treat the resin with anhydrous HF containing 10% anisole at 0°C for 1 hour.
Causality: Anhydrous HF simultaneously cleaves the peptide from the solid support and strips away the robust O-benzyl ether, yielding the fully deprotected, biologically active threonine residue[3].
Self-validating experimental workflow for Boc-Thr(Bzl)-OH coupling.
Applications in Advanced Drug Development
The utilization of 2-Amino-3-(benzyloxy)butanoic acid extends far beyond basic peptide synthesis; it is a cornerstone in the development of complex, high-value therapeutics:
Caspase Inhibitors: O-benzylthreonine derivatives have been heavily utilized in the synthesis of highly specific tetrapeptide inhibitors (e.g., N-Boc-IETD-CHO). These molecules are critical for mapping mammalian apoptosis pathways and developing anti-inflammatory drugs[4].
Antithrombotic Agents: The synthesis of Echistatin, a potent inhibitor of platelet aggregation derived from viper venom, relied heavily on Boc-O-benzylthreonine to accurately construct its complex, disulfide-rich architecture without side-chain interference[3].
Antimicrobial Peptides: Beta-hairpin peptidomimetics designed to combat Gram-negative bacterial resistance frequently employ benzyl-protected threonine to maintain structural rigidity and prevent unwanted cross-reactivity during parallel library synthesis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13919385, O-Benzyl-L-threonine hydrochloride". PubChem. URL:[Link]
Garsky, V. M., et al. "Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Garcia-Calvo, M., et al. "Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors". Journal of Biological Chemistry. URL:[Link]
An In-Depth Technical Guide to 2-Amino-3-(benzyloxy)butanoic Acid: Properties, Applications, and Experimental Protocols
Introduction 2-Amino-3-(benzyloxy)butanoic acid, an O-benzyl ether derivative of the essential amino acid threonine, is a pivotal building block in modern synthetic chemistry, particularly within the realms of peptide sy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Amino-3-(benzyloxy)butanoic acid, an O-benzyl ether derivative of the essential amino acid threonine, is a pivotal building block in modern synthetic chemistry, particularly within the realms of peptide synthesis and drug development. The strategic introduction of the benzyl group onto the side-chain hydroxyl functionality of threonine serves to mask its reactivity, thereby preventing undesirable side reactions during complex synthetic sequences. This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-(benzyloxy)butanoic acid, its synthesis, and its application in the chemical and pharmaceutical sciences. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Physicochemical Properties
The physicochemical properties of 2-Amino-3-(benzyloxy)butanoic acid and its commonly used N-protected derivatives are crucial for their handling, storage, and application in synthesis.
General Properties
A summary of the key physical and chemical properties of the L-threonine derivative, (2S,3R)-2-amino-3-(benzyloxy)butanoic acid, and its N-protected analogues is presented in Table 1.
The solubility of 2-Amino-3-(benzyloxy)butanoic acid and its derivatives is a critical factor in their application.
Unprotected 2-Amino-3-(benzyloxy)butanoic acid: Sparingly soluble in water, with solubility dependent on pH. It is more soluble in acidic and alkaline solutions due to the formation of the corresponding salts. It exhibits moderate solubility in polar organic solvents like methanol and ethanol.
N-Boc-2-Amino-3-(benzyloxy)butanoic acid: Generally insoluble in water and petroleum ether, but soluble in a wide range of organic solvents including ethyl acetate, methanol, dichloromethane (DCM), and N,N-dimethylformamide (DMF).[5]
N-Fmoc-2-Amino-3-(benzyloxy)butanoic acid: Soluble in common organic solvents used in peptide synthesis such as DMF and DCM.[6]
Acidity and Basicity (pKa)
Carboxylic Acid Group (pKa1): Expected to be around 2.0-2.5, similar to the pKa of the carboxylic acid group in threonine.
Amino Group (pKa2): Expected to be around 9.0-9.5, also in line with the pKa of the amino group in threonine.
The presence of the electron-withdrawing benzyl group is not expected to significantly alter these values.
Spectroscopic and Structural Characterization
A comprehensive structural elucidation of 2-Amino-3-(benzyloxy)butanoic acid relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure and purity of 2-Amino-3-(benzyloxy)butanoic acid and its derivatives.
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals for (2S,3R)-2-amino-3-(benzyloxy)butanoic acid include:
A doublet for the methyl protons (C4-H).
A multiplet for the C3-H proton.
A doublet for the C2-H proton.
A characteristic AB quartet or two doublets for the benzylic methylene protons (O-CH₂-Ph).
A multiplet for the aromatic protons of the benzyl group.
Broad signals for the amine (NH₂) and carboxylic acid (COOH) protons, which may exchange with deuterium in deuterated solvents.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:
A signal for the methyl carbon.
Signals for the C2 and C3 carbons of the butanoic acid backbone.
A signal for the benzylic methylene carbon.
Signals for the aromatic carbons of the benzyl group.
A signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of 2-Amino-3-(benzyloxy)butanoic acid is expected to show characteristic absorption bands:
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.
C-O stretch (ether): A band in the region of 1050-1150 cm⁻¹.
Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For 2-Amino-3-(benzyloxy)butanoic acid (C₁₁H₁₅NO₃), the expected monoisotopic mass is 209.1052 g/mol .[1][2] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Chemical Synthesis and Reactivity
The synthesis of 2-Amino-3-(benzyloxy)butanoic acid and its subsequent use in chemical reactions are of central importance to its utility.
Synthesis of O-Benzyl-L-threonine
A common method for the preparation of O-Benzyl-L-threonine involves the selective benzylation of the side-chain hydroxyl group of L-threonine. A one-pot synthesis has been reported where the α-amino group is temporarily protected, followed by benzylation and subsequent deprotection of the amino group.[7][8]
Caption: Synthetic pathway for O-Benzyl-L-threonine.
Chemical Reactivity and Stability
The reactivity of 2-Amino-3-(benzyloxy)butanoic acid is dictated by its three functional groups: the amino group, the carboxylic acid group, and the benzyl ether.
Amino and Carboxylic Acid Groups: These groups exhibit the typical reactivity of amino acids, readily participating in peptide bond formation when appropriately activated.
Benzyl Ether Group: The benzyl ether is a robust protecting group, stable to a wide range of conditions used in peptide synthesis, including the acidic conditions for Boc group removal and the basic conditions for Fmoc group removal.[9] It can be cleaved under reductive conditions, most commonly through catalytic hydrogenation using a palladium catalyst (Pd/C).[10]
Applications in Research and Development
The primary application of 2-Amino-3-(benzyloxy)butanoic acid and its N-protected derivatives is as a building block in the synthesis of peptides and peptidomimetics.[1]
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the use of O-benzyl protected threonine prevents side reactions such as O-acylation during the coupling of subsequent amino acids.[] The benzyl group's stability and orthogonal removal make it a valuable component of many protecting group strategies.[9]
Caption: Role of Fmoc-Thr(Bzl)-OH in the SPPS cycle.
Drug Development
As a component of synthetic peptides, 2-Amino-3-(benzyloxy)butanoic acid is incorporated into molecules with potential therapeutic applications. The resulting peptides may have enhanced stability and biological activity.[1] Furthermore, it serves as a chiral building block in the synthesis of complex organic molecules and natural products.[1]
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on specific experimental requirements.
Protocol for Peptide Coupling using Fmoc-L-Thr(Bzl)-OH
Objective: To couple Fmoc-L-Thr(Bzl)-OH to a resin-bound peptide chain.
Materials:
Fmoc-protected peptide-resin
Fmoc-L-Thr(Bzl)-OH
N,N'-Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt)
N,N-Dimethylformamide (DMF)
Piperidine solution (20% in DMF)
Dichloromethane (DCM)
Reaction vessel for solid-phase synthesis
Procedure:
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
Coupling:
a. In a separate vial, dissolve Fmoc-L-Thr(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
b. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.
c. Add the activated amino acid solution to the deprotected peptide-resin.
d. Agitate the reaction mixture for 2-4 hours at room temperature.
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test to check for the presence of free primary amines.
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol for Benzyl Group Deprotection
Objective: To remove the O-benzyl protecting group from a threonine-containing peptide.
Materials:
Peptide containing O-benzyl-threonine
Palladium on activated carbon (10% Pd/C)
Methanol or Acetic Acid
Hydrogen gas source (balloon or hydrogenator)
Filtration apparatus (e.g., Celite pad)
Procedure:
Dissolution: Dissolve the peptide in a suitable solvent such as methanol or acetic acid in a reaction flask.
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Safety and Handling
2-Amino-3-(benzyloxy)butanoic acid and its derivatives should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Conclusion
2-Amino-3-(benzyloxy)butanoic acid is a cornerstone building block for contemporary peptide and medicinal chemistry. Its unique combination of a chiral scaffold and a robust, yet selectively removable, side-chain protecting group enables the synthesis of complex and biologically relevant molecules. A thorough understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided protocols offer a practical starting point for the application of this versatile compound in the laboratory.
References
Chen, S. T., Wu, S. H., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-Threonine. Synthetic Communications, 19(20), 3589-3593. [https://www.tandfonline.com/doi/abs/10.1080/00397918908052695]
Taylor & Francis Online. (2006, October 24). A New Synthesis of O-Benzyl-L-Threonine. Synthetic Communications, 19(20). [https://www.tandfonline.com/doi/full/10.1080/00397918908052695]
Okawa, K., et al. (1960). SHORT COMMUNICATIONS. Bulletin of the Chemical Society of Japan, 33(1), 123-124. [https://www.jstage.jst.go.jp/article/bcsj1926/33/1/33_1_123/_pdf]
Bode, J. W. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(20), 7976-7981. [https://www.pnas.org/doi/10.1073/pnas.1221559110]
Aapptec. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [https://www.aapptec.com/peptide-synthesis-reagents-a-guide-to-coupling-and-protecting-groups-ps003]
Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(12), 929-932. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1980-29290]
BenchChem. The Strategic Imperative of Benzyl Ester Protection for Threonine in Complex Synthesis. [https://www.benchchem.com/technical-support-center/the-strategic-imperative-of-benzyl-ester-protection-for-threonine-in-complex-synthesis]
The Strategic Role of 2-Amino-3-(benzyloxy)butanoic Acid in Advanced Peptide Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The synthesis of complex, biologically active peptides...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The synthesis of complex, biologically active peptides requires meticulous control over side-chain reactivity to prevent the formation of truncated or branched byproducts. 2-Amino-3-(benzyloxy)butanoic acid , widely known in peptide chemistry as O-benzyl-threonine or Thr(Bzl) , is a critical building block designed to solve the inherent nucleophilic challenges of the threonine side chain[1][2]. By masking the secondary hydroxyl group as a benzyl ether, chemists can achieve highly efficient elongation in Solid-Phase Peptide Synthesis (SPPS). This whitepaper explores the mechanistic causality behind its use, comparative stability data, and self-validating experimental protocols for its application in both Boc- and Fmoc-SPPS frameworks.
Chemical Rationale & Mechanistic Causality
The Vulnerability of Unprotected Threonine
Threonine possesses a secondary hydroxyl group (
β
-OH) on its side chain. If left unprotected during SPPS, this hydroxyl group introduces two severe mechanistic liabilities:
O-Acylation (Branching): During the coupling phase, the carboxyl group of the incoming amino acid is highly activated (e.g., via DIC/HOBt or HATU). An unprotected
β
-OH can act as a nucleophile, attacking the activated ester and creating an unwanted ester linkage. This leads to branched peptide species that are notoriously difficult to separate via RP-HPLC.
Dehydration: Under strong acidic or basic stress, the unprotected hydroxyl group can undergo
β
-elimination, resulting in the formation of dehydrobutyrine, permanently altering the peptide's structural and biological profile.
The Benzyl Ether Solution
To circumvent these side reactions, the hydroxyl group is protected as a benzyl ether, forming 2-Amino-3-(benzyloxy)butanoic acid[3]. The benzyl (Bzl) group provides significant steric hindrance and completely eliminates the nucleophilicity of the oxygen atom.
Caption: Mechanistic causality: Benzyl protection prevents O-acylation and dehydration.
Orthogonal Protection Strategies in SPPS
The choice of the N-
α
protecting group dictates the required stability profile of the side-chain protecting group.
Boc-SPPS Strategy (Standard Application)
In Boc-SPPS, the N-
α
-Boc group is removed iteratively using 100% Trifluoroacetic acid (TFA). Therefore, the side-chain protecting group must be completely stable to TFA. The benzyl ether in Boc-Thr(Bzl)-OH (CAS 15260-10-3) perfectly fulfills this requirement[4][5]. It remains intact throughout the repetitive TFA deprotection cycles and is only cleaved at the end of the synthesis using a much stronger acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[6].
Fmoc-SPPS Strategy (Orthogonal Application)
While Fmoc-Thr(tBu)-OH is the standard for Fmoc-SPPS, Fmoc-Thr(Bzl)-OH (CAS 117872-75-0) is utilized when highly specific orthogonal deprotection is required. Because the benzyl group is stable to the TFA cocktail used for global cleavage in Fmoc chemistry, the peptide can be cleaved from the resin while leaving the threonine residue protected. This is highly advantageous for downstream post-synthetic modifications, such as selective fragment condensation or targeted on-resin cyclization[7].
Caption: Boc-SPPS workflow demonstrating the orthogonal stability of the Bzl group to TFA.
Quantitative Data & Comparative Analysis
To guide experimental design, the physical properties and stability profiles of threonine derivatives are summarized below. The hydrochloride salt of O-benzyl-L-threonine has a molecular weight of 245.70 g/mol [2].
Table 1: Physicochemical Properties of Thr(Bzl) Derivatives
Compound
CAS Number
Molecular Formula
Molecular Weight
Primary Use Case
O-Benzyl-L-threonine (HCl)
60856-51-1
C11H16ClNO3
245.70 g/mol
Precursor / Biochemical research
Boc-Thr(Bzl)-OH
15260-10-3
C16H23NO5
309.36 g/mol
Standard Boc-SPPS elongation
Fmoc-Thr(Bzl)-OH
117872-75-0
C26H25NO5
431.48 g/mol
Orthogonal Fmoc-SPPS
Table 2: Comparative Stability of Threonine Protecting Groups
Protecting Group
Structure
Stability to 100% TFA
Stability to Piperidine (20%)
Cleavage Condition
None (-OH)
-OH
Moderate (Risk of dehydration)
Moderate
N/A
t-Butyl (tBu)
-O-C(CH3)3
Labile (Cleaves rapidly)
Stable
95% TFA (Global Cleavage)
Benzyl (Bzl)
-O-CH2-C6H5
Highly Stable
Stable
Anhydrous HF, TFMSA, Pd/H2
Self-Validating Experimental Protocols
The following protocols detail the incorporation and eventual cleavage of Boc-Thr(Bzl)-OH in a standard Boc-SPPS workflow. As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system to ensure trustworthiness and high yields.
Protocol A: Coupling of Boc-Thr(Bzl)-OH via DIC/HOBt Activation
Causality Note: HOBt is utilized alongside DIC to suppress racemization and accelerate the coupling of the sterically hindered secondary alcohol derivative.
Resin Preparation: Swell 0.1 mmol of Boc-amino acid-PAM resin in Dichloromethane (DCM) for 20 minutes.
N-
α
Deprotection: Treat the resin with 100% TFA for 2 x 5 minutes to remove the N-terminal Boc group. The Bzl group on previously coupled Thr residues will remain completely unaffected.
Washing & Neutralization: Wash the resin with DCM (3x), followed by neutralization with 5% Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) (3x), and a final DMF wash (3x).
Activation: Dissolve 0.4 mmol (4 equivalents) of Boc-Thr(Bzl)-OH[5] and 0.4 mmol of HOBt in a minimal volume of DMF. Add 0.4 mmol of DIC. Stir for 5 minutes to form the active OBt ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Self-Validation (Kaiser Test):
Take a few resin beads and perform a Kaiser test.
Logic: A yellow result indicates no free primary amines remain (successful coupling). A blue result indicates incomplete coupling, mandating a repeat of Steps 4-5.
Capping: If the Kaiser test remains slightly blue after double coupling, cap unreacted amines using Acetic Anhydride/Pyridine (1:1) for 10 minutes to prevent deletion sequences.
Protocol B: Global Deprotection and Cleavage (Anhydrous HF)
Causality Note: The cleavage of the benzyl ether generates highly reactive benzyl carbocations. Scavengers (p-cresol/p-thiocresol) are strictly required to trap these cations, preventing them from alkylating electron-rich residues like Tyrosine or Tryptophan.
Preparation: Transfer the dried peptide-resin to a Teflon HF cleavage vessel.
Scavenger Addition: Add 0.5 mL of p-cresol and 0.5 mL of p-thiocresol per gram of resin.
HF Cleavage: Condense 10 mL of anhydrous HF into the vessel at -78°C (dry ice/acetone bath). Warm the reaction to 0°C and stir for exactly 60 minutes. This step simultaneously cleaves the peptide from the PAM resin and removes the Thr(Bzl) ether linkage.
Evaporation: Rapidly evaporate the HF under a stream of nitrogen at 0°C.
Precipitation: Add cold diethyl ether to precipitate the crude, fully deprotected peptide. Wash the pellet 3x with cold ether to remove scavengers and cleaved protecting groups.
Extraction & Self-Validation: Extract the peptide in 10% aqueous acetic acid, lyophilize, and validate via ESI-MS.
Logic: The mass spectrum must confirm the target mass without any +90 Da adducts, proving the complete removal of the benzyl group.
Conclusion
The utilization of 2-Amino-3-(benzyloxy)butanoic acid (Thr(Bzl)) remains a cornerstone technique in solid-phase peptide synthesis. By understanding the mechanistic causality of side-chain nucleophilicity, chemists can leverage the orthogonal stability of the benzyl ether to synthesize complex, highly pure peptide therapeutics. Whether serving as the standard protecting group in Boc-SPPS or providing orthogonal flexibility in Fmoc-SPPS, Thr(Bzl) guarantees structural integrity during aggressive elongation cycles.
References
National Center for Biotechnology Information (PubChem). "O-Benzyl-L-threonine | C11H16ClNO3 | CID 13919385". URL:[Link]
NextSDS. "(2R,3S)-2-amino-3-(benzyloxy)butanoic acid — Chemical Substance Information". URL: [Link]
Arndt, H.-D., et al. "Biomimetic Synthesis of Azole- and Aryl-Peptide Alkaloids." ResearchGate. URL: [Link]
2-Amino-3-(benzyloxy)butanoic acid molecular weight and exact mass
Comprehensive Technical Guide on 2-Amino-3-(benzyloxy)butanoic Acid: Molecular Weight, Exact Mass, and Analytical Workflows Executive Summary As a Senior Application Scientist, approaching the characterization of modifie...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide on 2-Amino-3-(benzyloxy)butanoic Acid: Molecular Weight, Exact Mass, and Analytical Workflows
Executive Summary
As a Senior Application Scientist, approaching the characterization of modified amino acids requires moving beyond theoretical values to understand how physicochemical properties dictate experimental behavior. 2-Amino-3-(benzyloxy)butanoic acid—commonly referred to in peptide chemistry as O-Benzyl-threonine or H-Thr(Bzl)-OH—is a critical, non-canonical building block used in advanced drug development and solid-phase peptide synthesis (SPPS)[1]. This guide provides an authoritative breakdown of its molecular weight, monoisotopic exact mass, and the field-proven analytical workflows required to validate and utilize this compound effectively.
Chemical Identity and Structural Significance
The core structure of 2-amino-3-(benzyloxy)butanoic acid consists of a threonine backbone where the highly reactive secondary hydroxyl group is protected by a lipophilic benzyl ether. This modification is not merely a synthetic placeholder; it fundamentally alters the molecule's steric bulk, solubility, and stability profile[1]. In pharmaceutical development, the benzyl group is often retained in the final therapeutic agent to enhance lipophilicity, thereby improving bioavailability and cellular permeability across biological membranes[1].
Physicochemical Properties: Molecular Weight & Exact Mass
For rigorous analytical characterization, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount. The average molecular weight (calculated using the natural isotopic distribution of elements) is utilized for bulk stoichiometric calculations during synthesis. Conversely, the monoisotopic exact mass (calculated using the most abundant isotopes: ^12C, ^1H, ^14N, ^16O) is the strict value required for High-Resolution Mass Spectrometry (HRMS) identification[2].
Below is a consolidated data table comparing the free base, the stabilized hydrochloride salt, and common SPPS derivatives.
Table 1: Physicochemical Properties of 2-Amino-3-(benzyloxy)butanoic Acid and Key Derivatives
High-Resolution Mass Spectrometry (HRMS) Characterization
Relying solely on a nominal mass-to-charge (m/z) ratio is insufficient due to potential isobaric interferences in complex biological matrices. To create a self-validating analytical system, the following LC-HRMS workflow establishes a closed-loop validation protocol for the free base (exact mass 209.105 Da[2]).
Step-by-Step LC-HRMS Protocol:
System Calibration: Prior to sample injection, calibrate the Orbitrap or Time-of-Flight (TOF) analyzer using a standard tuning mix.
Causality: This compensates for instrumental drift (e.g., thermal expansion in TOF flight tubes), ensuring mass accuracy remains < 5 ppm. This precision is required to confidently identify the protonated adduct [M+H]+ at exactly m/z 210.1125.
Blank Validation: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid).
Causality: This step self-validates the system by proving the absence of column carryover or background contamination at the target m/z.
Chromatographic Separation: Inject 2 µL of the sample (1 mg/mL) onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
Causality: The benzyl group significantly increases the hydrophobicity of the threonine residue. The resulting delayed retention time acts as an orthogonal identifier, distinguishing the target from highly polar, isobaric dipeptides.
Fig 1: ESI-HRMS workflow for exact mass validation of 2-amino-3-(benzyloxy)butanoic acid.
In standard Fmoc-SPPS, the tert-butyl (tBu) group is the industry standard for threonine side-chain protection because it is readily cleaved by trifluoroacetic acid (TFA). However, the benzyl (Bzl) protecting group—introduced via Fmoc-Thr(Bzl)-OH—is selected strategically when the experimental design dictates that the lipophilic moiety must survive the final cleavage step to yield a modified peptide[1].
Step-by-Step SPPS Incorporation Protocol:
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the polymeric surface area for coupling.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes.
Causality: Piperidine initiates a base-catalyzed elimination, removing the N-terminal Fmoc group while leaving the side-chain benzyl ether completely intact.
Coupling Sequence: Activate Fmoc-Thr(Bzl)-OH (3 equivalents) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF, then add to the resin for 45 minutes.
Causality: The benzyl group sterically and electronically shields the secondary hydroxyl of threonine, entirely preventing unwanted O-acylation (peptide branching) during chain elongation.
Global Cleavage: Treat the peptide-resin with a TFA-based cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H2O) for 2 hours.
Causality: Because the benzyl ether is highly stable to standard TFA conditions, the peptide is cleaved from the resin with the O-benzyl modification fully retained. (Note: If benzyl removal is later required, orthogonal harsh conditions such as anhydrous HF or catalytic hydrogenolysis must be employed).
Fig 2: Mechanistic logic of Fmoc-Thr(Bzl)-OH in SPPS for generating lipophilic peptides.
The Strategic Imperative of 2-Amino-3-(benzyloxy)butanoic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Release In the intricate landscape of modern drug discovery, the rational design and synthesis of novel therapeutic agents are paramount. Among the vast arsenal of chemical tools available to researchers, p...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
In the intricate landscape of modern drug discovery, the rational design and synthesis of novel therapeutic agents are paramount. Among the vast arsenal of chemical tools available to researchers, protected amino acids stand out as fundamental building blocks, particularly in the burgeoning field of peptide and peptidomimetic therapeutics. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the core principles and practical applications of a pivotal, yet often overlooked, molecule: 2-Amino-3-(benzyloxy)butanoic acid. This guide will elucidate its synthesis, strategic importance, and versatile applications in the quest for new medicines.
Introduction: The Unseen Architect in Peptide Therapeutics
2-Amino-3-(benzyloxy)butanoic acid, systematically known as O-benzyl-threonine, is a derivative of the essential amino acid threonine. Its significance in drug discovery lies in the strategic placement of a benzyl group, which serves as a protecting group for the hydroxyl moiety of the threonine side chain.[1][2] This seemingly simple modification has profound implications for the synthesis and biological activity of complex peptides and other chiral molecules, enhancing their stability, solubility, and ultimately, their therapeutic potential.[1][][4] The benzyl ether protection is a cornerstone of both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategies.[5]
This guide will explore the multifaceted role of 2-Amino-3-(benzyloxy)butanoic acid, from its fundamental chemical properties to its application in the synthesis of bioactive compounds.
Physicochemical Properties and Stereochemistry
The properties of 2-Amino-3-(benzyloxy)butanoic acid are central to its utility in drug discovery. The presence of the benzyl group significantly alters the polarity and steric bulk of the threonine side chain, influencing the conformational properties of peptides into which it is incorporated.
The stereochemistry of 2-Amino-3-(benzyloxy)butanoic acid is of critical importance, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. The (2S,3R) and (2R,3S) isomers, corresponding to L-threonine and D-threonine respectively, are the most commonly utilized in drug discovery.[][4]
The Rationale Behind Benzyl Protection in Peptide Synthesis
The primary role of the benzyl group in 2-Amino-3-(benzyloxy)butanoic acid is to act as a stable and reliable protecting group for the hydroxyl function of the threonine side chain during peptide synthesis. This protection is crucial for several reasons:
Prevention of Side Reactions: The hydroxyl group of threonine is nucleophilic and can participate in undesirable side reactions during the activation and coupling steps of peptide synthesis. Benzyl protection effectively masks this reactivity.
Enhanced Solubility and Stability: The lipophilic nature of the benzyl group can improve the solubility of the protected amino acid and the growing peptide chain in the organic solvents used in SPPS.[1][2] This can help to prevent aggregation and improve coupling efficiency, particularly in "difficult" sequences.
Orthogonality in Protecting Group Strategies: The benzyl ether is stable to the basic conditions used for Fmoc removal and the mildly acidic conditions used for Boc deprotection, providing orthogonality in these standard SPPS methodologies.[5] It is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or via hydrogenolysis.
Synthesis of 2-Amino-3-(benzyloxy)butanoic Acid: A Representative Protocol
The synthesis of 2-Amino-3-(benzyloxy)butanoic acid is a well-established process in organic chemistry. Below is a representative protocol for the synthesis of the L-isomer (O-Benzyl-L-threonine).
Objective: To synthesize (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid from L-threonine.
Materials:
L-threonine
Benzyl bromide
Sodium hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO3)
Magnesium sulfate (MgSO4)
Step-by-Step Methodology:
N-protection of L-threonine: The amino group of L-threonine is first protected, for example, with a Boc group, to prevent its reaction in the subsequent step.
O-benzylation: The N-protected L-threonine is dissolved in anhydrous DMF. Sodium hydride is carefully added to the solution at 0°C to deprotonate the hydroxyl and carboxyl groups. Benzyl bromide is then added, and the reaction is stirred at room temperature until completion.
Work-up and Extraction: The reaction is quenched with water, and the aqueous layer is washed with diethyl ether to remove excess benzyl bromide. The aqueous layer is then acidified with HCl, and the product is extracted with an organic solvent like ethyl acetate.
Deprotection of the N-terminus: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
Purification: The final product, 2-Amino-3-(benzyloxy)butanoic acid, is purified by recrystallization or column chromatography.
Caption: The central role of 2-Amino-3-(benzyloxy)butanoic acid in various facets of drug discovery.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following is a generalized protocol for the incorporation of Fmoc-Thr(Bzl)-OH into a peptide sequence using manual solid-phase peptide synthesis.
Objective: To couple Fmoc-Thr(Bzl)-OH to a growing peptide chain on a solid support.
Materials:
Rink Amide resin (or other suitable solid support)
Fmoc-protected amino acids, including Fmoc-Thr(Bzl)-OH
Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30 minutes.
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.
Amino Acid Activation: In a separate vessel, Fmoc-Thr(Bzl)-OH (3 equivalents) is dissolved in DMF. HBTU (3 equivalents) and DIPEA (6 equivalents) are added, and the mixture is allowed to pre-activate for 5 minutes.
Coupling: The activated amino acid solution is added to the resin, and the reaction is agitated for 2 hours at room temperature.
Washing: The resin is thoroughly washed with DMF, DCM, and Methanol to remove excess reagents and byproducts.
Confirmation of Coupling: A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
This cycle of deprotection, activation, and coupling is repeated for each amino acid in the desired peptide sequence.
Future Perspectives and Conclusion
2-Amino-3-(benzyloxy)butanoic acid remains a cornerstone of modern peptide and medicinal chemistry. Its role as a protected amino acid is fundamental to the successful synthesis of complex and therapeutically relevant peptides. As the field of peptide therapeutics continues to expand, with a growing number of peptides entering clinical trials, the demand for high-quality, well-characterized building blocks like O-benzyl-threonine will undoubtedly increase.
[7]
Future research will likely focus on the development of novel protecting group strategies that offer even greater efficiency and orthogonality. Furthermore, the exploration of non-natural stereoisomers of 2-Amino-3-(benzyloxy)butanoic acid could lead to the discovery of peptides with unique conformational properties and enhanced biological activities.
References
Chem-Impex. O-Benzyl-L-threonine. Available at: [Link]
Chem-Impex. Boc-O-benzyl-L-threonine. Available at: [Link]
Chem-Impex. O-Benzyl-L-threonine benzyl ester hydrochloride. Available at: [Link]
PubChem. (2S,3R)-2-amino-3-(benzyloxy)butanoic acid. Available at: [Link]
Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT. 2019.
PMC. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Available at: [Link]
Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
Drug Development & Delivery. Oral Delivery of Peptides by Peptelligence Technology. 2013.
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
NextSDS. (2S,3R)-2-amino-3-(benzyloxy)butanoic acid — Chemical Substance Information. Available at: [Link]
Nature. Trends in peptide drug discovery. 2021.
PMC. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Available at: [Link]
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at: [Link]
PMC. Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa. Available at: [Link]
Medicilon.
MDPI.
MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. 2021.
Application Notes and Protocols for the Incorporation of 2-Amino-3-(benzyloxy)butanoic acid into Cyclic Peptides
Introduction: The Strategic Value of O-Benzyl-Threonine in Cyclic Peptide Drug Discovery Cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of O-Benzyl-Threonine in Cyclic Peptide Drug Discovery
Cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation enhances metabolic stability, receptor affinity, and selectivity compared to their linear counterparts. The incorporation of non-canonical amino acids is a key strategy to further refine the pharmacological properties of these molecules. 2-Amino-3-(benzyloxy)butanoic acid, an O-benzyl protected derivative of threonine (Thr(Bzl)), is a particularly valuable building block. The benzyl group serves as a robust protecting group for the hydroxyl moiety of threonine, preventing undesirable side reactions during peptide synthesis. Furthermore, the steric bulk of the benzyloxy group can influence the conformational preferences of the peptide backbone, which can be strategically employed to favor specific cyclization pathways and ultimately define the three-dimensional structure of the final cyclic peptide.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 2-Amino-3-(benzyloxy)butanoic acid into cyclic peptides. We will delve into the critical aspects of linear peptide synthesis, cyclization strategies, and analytical characterization, with a focus on explaining the rationale behind key experimental choices.
PART 1: Synthesis of the Linear Peptide Precursor
The synthesis of the linear peptide containing 2-Amino-3-(benzyloxy)butanoic acid is typically achieved via solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Key Considerations for Incorporating Fmoc-Thr(Bzl)-OH
The incorporation of Fmoc-L-Thr(Bzl)-OH presents a moderate challenge due to the steric hindrance imparted by the bulky benzyl group on the β-carbon. This can impede the efficiency of the coupling reaction. To overcome this, careful selection of coupling reagents and optimization of reaction conditions are paramount.
Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent/System
Reagent Class
Typical Coupling Time
Coupling Efficiency (%)
Epimerization Risk
Key Advantages
Key Disadvantages
HATU/DIPEA or HBTU/DIPEA
Aminium/Uronium Salt
30-60 minutes
90-95
Low
Reliable and effective for routine and challenging couplings.[1][2][3]
Can cause guanidinylation of the N-terminal amine if pre-activation is not controlled.[1]
Highly effective for sterically hindered amino acids.[4]
Generates carcinogenic HMPA as a byproduct (for the original BOP reagent).
For the incorporation of Fmoc-Thr(Bzl)-OH, HATU or HBTU are generally recommended due to their high reactivity and ability to overcome steric hindrance effectively.
Protocol: Solid-Phase Synthesis of a Linear Peptide Containing Thr(Bzl)
This protocol outlines the manual synthesis of a generic linear peptide on a Rink Amide resin for subsequent solution-phase cyclization.
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
Amino Acid Coupling:
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction vessel for 1-2 hours. For the sterically hindered Fmoc-Thr(Bzl)-OH, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure complete reaction.[6]
Washing: After coupling, wash the resin with DMF (5-7 times) and DCM (3 times).
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
Cleavage of the Fully Protected Peptide:
Wash the resin with DCM and dry under a stream of nitrogen.
To cleave the peptide while keeping the side-chain protecting groups intact (including the benzyl group on threonine), use a mild acidic cleavage cocktail. A solution of 1-2% TFA in DCM is often sufficient for highly acid-labile resins like 2-chlorotrityl chloride resin. For more robust linkers, a mixture of hexafluoroisopropanol (HFIP) and DCM can be used.[5]
Treat the resin with the cleavage cocktail for 30-60 minutes.
Filter the resin and collect the filtrate containing the protected linear peptide.
Evaporate the solvent to obtain the crude protected linear peptide.
Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
PART 2: Peptide Cyclization Strategies
The formation of the cyclic peptide from the linear precursor is a critical step that can be performed either in solution (solution-phase cyclization) or while the peptide is still attached to the solid support (on-resin cyclization).
Solution-Phase Cyclization: The High-Dilution Principle
Solution-phase cyclization is a versatile method that is often preferred for sterically demanding or aggregation-prone sequences. The key to successful solution-phase cyclization is the application of the high-dilution principle to favor the intramolecular cyclization reaction over intermolecular polymerization.[7]
Workflow Diagram:
Caption: Solution-Phase Cyclization Workflow.
Protocol: Head-to-Tail Solution-Phase Cyclization
Materials:
Purified, fully protected linear peptide
Cyclization reagent: HATU or PyBOP
Base: DIPEA or 2,4,6-collidine
Solvents: High-purity DMF and/or DCM
Procedure:
Preparation:
Prepare a solution of the linear peptide in DMF or a mixture of DMF/DCM at a concentration of approximately 10-20 mM.
In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.5-2 equivalents) and base (e.g., DIPEA, 3-4 equivalents) in the same solvent.
High-Dilution Reaction:
In a large reaction vessel, place a significant volume of the reaction solvent (DMF or DCM). The final concentration of the peptide should be between 0.1 and 1 mM to favor intramolecular cyclization.[7]
Using a syringe pump, slowly add the peptide solution and the coupling reagent solution simultaneously to the reaction vessel over a period of 4-8 hours with vigorous stirring.[8]
Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by LC-MS. Look for the disappearance of the linear peptide mass and the appearance of the cyclic peptide mass.
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
Deprotection of the Benzyl Group: The benzyl group on the threonine side chain is typically removed after cyclization. Catalytic transfer hydrogenation is a mild and efficient method for this deprotection.[9][10][11][12][13]
Dissolve the protected cyclic peptide in a suitable solvent such as methanol or ethanol.
Add a palladium catalyst (e.g., 10% Pd/C).
Add a hydrogen donor, such as ammonium formate or formic acid.[10][11][13]
Stir the reaction at room temperature until the deprotection is complete, as monitored by LC-MS.
Filter off the catalyst and evaporate the solvent.
Final Purification: Purify the final deprotected cyclic peptide by RP-HPLC.
On-Resin Cyclization: Leveraging the Pseudo-Dilution Effect
On-resin cyclization offers the advantage of a simplified workflow by avoiding the need to purify the linear precursor. The solid support provides a "pseudo-dilution" effect, where the reactive ends of the peptide chains are isolated from each other, thus favoring intramolecular cyclization.[14]
Workflow Diagram:
Caption: On-Resin Cyclization Workflow.
Protocol: On-Resin Head-to-Tail Cyclization
This protocol requires anchoring the initial amino acid to the resin via its side chain, leaving the C-terminus protected with a group that can be selectively removed on the resin (e.g., an allyl ester).
Materials:
Resin with a suitable linker for side-chain attachment (e.g., derived from Asp or Glu).
Fmoc-amino acids with appropriate side-chain protection, including Fmoc-L-Thr(Bzl)-OH.
The first amino acid with its C-terminus protected as an allyl ester (e.g., Fmoc-Asp(OAll)-OH).
Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) for allyl deprotection.[15]
Cyclization reagent: DIC/Oxyma or HATU/DIPEA.
Cleavage and deprotection cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5).
Procedure:
Linear Peptide Synthesis: Synthesize the linear peptide on the resin, starting with the side-chain anchored amino acid.
N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.
C-terminal Allyl Deprotection: Remove the C-terminal allyl protecting group using a palladium catalyst and a scavenger.[15]
On-Resin Cyclization:
Wash the resin thoroughly.
Add the cyclization reagent (e.g., DIC/Oxyma) in DMF and agitate the resin until the cyclization is complete, as monitored by a microcleavage and LC-MS analysis.
Cleavage and Global Deprotection:
Wash the resin.
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the cyclic peptide from the resin and remove all side-chain protecting groups, including the benzyl group from threonine.
Final Purification: Purify the crude cyclic peptide by RP-HPLC.
PART 3: Strategies for Facilitating Difficult Cyclizations
For sequences that are prone to aggregation or have low cyclization yields, several strategies can be employed:
Incorporation of Turn-Inducing Elements: The inclusion of glycine, proline, or D-amino acids in the linear sequence can pre-organize the peptide backbone into a conformation that is favorable for cyclization.[16]
Use of Pseudoproline Dipeptides: Pseudoprolines are temporary turn-inducers derived from serine or threonine. They can be incorporated into the peptide chain to facilitate cyclization and are subsequently removed during the final acid cleavage step.[17][18][19][20][21]
N-Methylation: The introduction of N-methylated amino acids can disrupt hydrogen bonding networks that lead to aggregation and can also favor conformations conducive to cyclization.[22][23][24][25]
PART 4: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the final cyclic peptide.
Table 2: Key Analytical Techniques for Cyclic Peptide Characterization
Technique
Purpose
Key Information Obtained
RP-HPLC
Purity assessment and purification.
Retention time, peak purity, and quantification of impurities.[26]
LC-MS
Identity confirmation and reaction monitoring.
Molecular weight confirmation of linear and cyclic peptides.[27][28][29]
High-Resolution Mass Spectrometry (HRMS)
Precise mass determination.
Accurate mass measurement to confirm the elemental composition.
Tandem MS (MS/MS)
Sequence verification.
Fragmentation pattern analysis to confirm the amino acid sequence, although interpretation can be more complex for cyclic peptides.
NMR Spectroscopy (1D and 2D)
Structural elucidation.
Provides detailed information on the three-dimensional structure and conformation of the cyclic peptide in solution.
Conclusion
The incorporation of 2-Amino-3-(benzyloxy)butanoic acid into cyclic peptides is a powerful strategy for designing novel therapeutics. Success in this endeavor hinges on a thorough understanding of the challenges associated with sterically hindered amino acids and the principles of peptide cyclization. By carefully selecting coupling reagents, optimizing reaction conditions for both linear synthesis and cyclization, and employing advanced analytical techniques for characterization, researchers can effectively synthesize these complex molecules. The protocols and strategies outlined in these application notes provide a solid foundation for the development of innovative cyclic peptide-based drugs.
References
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
White, P. D., & Keyte, J. W. (2004). Pseudoprolines as removable turn inducers: tools for the cyclization of small peptides. Organic letters, 6(25), 4787-4790. [Link]
Wels, B., & Mutter, M. (2004). Pseudoprolines as Removable Turn Inducers: Tools for the Cyclization of Small Peptides. The Journal of Organic Chemistry, 69(25), 8889–8895. [Link]
Jolliffe, K. A. (2018). The Pseudoproline Approach to Peptide Cyclization. Australian Journal of Chemistry, 71(9), 643-650. [Link]
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). CTH Removal of N-Benzyl Groups. Synthesis, (10), 732. [Link]
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. [Link]
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry Section B, 15B(12), 1121-1123. [Link]
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., ... & Carpino, L. A. (1995). Comparative study of methods to couple hindered peptides. The Journal of organic chemistry, 60(3), 405-410. [Link]
Sbeih, K., Siau, J. Y., Guichard, G., & Huc, I. (2022). Differential Peptide Multi‐Macrocyclizations at the Surface of a Helical Foldamer Template. Angewandte Chemie International Edition, 61(47), e202210871. [Link]
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509-524. [Link]
Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1993). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Tetrahedron letters, 34(10), 1549-1552. [Link]
MOBILion Systems. (2025). Revolutionizing LC-MS with Next-Gen Separation for Cyclic Peptide Analysis. [Link]
Tulla-Puche, J., & Albericio, F. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(7), 1266-1284. [Link]
Kshitish, M., & Kumar, K. (2007). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 129(46), 14382–14389. [Link]
Tulla-Puche, J., & Albericio, F. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry, 12(7), 1266-1284. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. [Link]
Li, X., & Li, P. (2017). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Tetrahedron Letters, 58(1), 1-11. [Link]
Burlina, F., & Galande, A. K. (2018). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 1785, 125-139. [Link]
Zhang, C., & Liu, R. (2019). Cyclization of bioactive cyclic peptides. Reaction conditions: releasing chamber: MsCl (0.181 mmol) and Et3N (0.362 mmol) in toluene (0.85 mL) at rt for 16 h; reaction chamber: peptide (S44–S47, 0.1 mM) and Cu(OAc)2 (2 mM) in NMM buffer (50 mM, pH 9.5) at rt for 16 h. Conversions determined by LC–MS. [a] Isolated yields. [Link]
Zrioual, S., Le Saux, T., L-Faqihi, F., Leclair, C., Le Pioufle, B., & Zribi, B. (2022). Impact of Cyclization and Methylation on Peptide Penetration through Droplet Interface Bilayers. Langmuir, 38(18), 5625–5633. [Link]
Lanshoeft, C., He, H., & Chen, Y. (2014). Strategy to Improve the Quantitative LC-MS Analysis of Molecular Ions Resistant to Gas-Phase Collision Induced Dissociation: Application to Disulfide-Rich Cyclic Peptides. Analytical Chemistry, 86(22), 11136–11142. [Link]
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
Ohta, N., Fujii, N., & Akaji, K. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2115–2124. [Link]
Zrioual, S., Le Saux, T., L-Faqihi, F., Leclair, C., Le Pioufle, B., & Zribi, B. (2022). Impact of Cyclization and Methylation on Peptide Penetration through Droplet Interface Bilayers. Langmuir, 38(18), 5625-5633. [Link]
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Katritzky, A. R., & Rogovoy, B. V. (2005). Peptide Coupling Reagents, More than a Letter Soup. Accounts of Chemical Research, 38(8), 643-652. [Link]
Hewitt, W. M., & Seeberger, P. H. (2017). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature chemistry, 9(3), 261-267. [Link]
Galdeano, C., & Ciulli, A. (2016). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. Green Chemistry, 18(23), 6336-6343. [Link]
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. [Link]
Li, P., & Roller, P. P. (2002). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 7(5), 451-462. [Link]
Abdel-Aal, A. M., & El-Sayed, R. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 30(3), 578. [Link]
Collins, J. M., & Porter, N. A. (2017). U.S.
Li, Y., & Porco, J. A. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters, 27(8), 1545-1549. [Link]
Application Note: Overcoming Steric Hindrance: Optimized Coupling Strategies for 2-Amino-3-(benzyloxy)butanoic acid in SPPS
Target Audience: Researchers, scientists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS) optimization, mechanistic causality, and self-validating protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Solid-Phase Peptide Synthesis (SPPS) optimization, mechanistic causality, and self-validating protocols.
The Steric Penalty of 2-Amino-3-(benzyloxy)butanoic acid
In Solid-Phase Peptide Synthesis (SPPS), the incorporation of 2-Amino-3-(benzyloxy)butanoic acid—commonly designated as Fmoc-Thr(Bzl)-OH —presents a severe kinetic challenge. The difficulty arises from a compounded steric penalty:
β
-Branching: Like valine and isoleucine, threonine features a branched
β
-carbon, which inherently restricts the rotational freedom of the peptide backbone and shields the reactive centers.
Bulky O-Protection: The addition of a rigid, bulky benzyl ether protecting group on the
β
-hydroxyl creates a massive steric shield.
The Causality of Coupling Failure:
When standard coupling reagents (e.g., HBTU/HOBt) are employed, the activation of Fmoc-Thr(Bzl)-OH forms a transient O-acylisourea intermediate. Because the nucleophilic attack by the resin-bound amine is sterically retarded by the Thr(Bzl) side chain, the reaction kinetics slow down drastically. This delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea, permanently terminating the coupling potential of that specific activated molecule. Furthermore, coupling the subsequent amino acid onto the N-terminus of a resin-bound Thr(Bzl) residue is equally difficult due to the same steric shielding of the
α
-amine.
Mechanistic Evaluation of Advanced Coupling Reagents
To overcome the activation energy barrier imposed by Fmoc-Thr(Bzl)-OH, highly reactive coupling additives must be utilized. The selection of these reagents must balance reactivity against the risks of epimerization and side-reactions.
DIC / OxymaPure (The Modern Standard): Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with N,N'-diisopropylcarbodiimide (DIC) forms an exceptionally reactive ester. Oxyma possesses a highly acidic oxime proton, leading to rapid esterification that outpaces the detrimental N-acylurea rearrangement[1]. Crucially, unlike uronium-based salts, DIC/Oxyma cannot cause chain-terminating guanidinylation of the unreacted amine during the extended coupling times required for hindered residues[2]. It also demonstrates superior hydrolytic stability in DMF compared to other modern reagents, making it ideal for automated synthesis[3].
HATU / DIEA (The Rescue Reagent): HATU utilizes the HOAt (7-aza-1-hydroxybenzotriazole) leaving group. The nitrogen at position 7 of the HOAt ring provides a "neighboring group effect," acting as an internal hydrogen-bond acceptor that pre-organizes the incoming nucleophilic amine, dramatically accelerating the coupling of hindered residues[4][5]. However, if the resin-bound amine is severely hindered, excess HATU can react directly with the amine to form a dead-end tetramethylguanidinium adduct.
COMU: A morpholino-based uronium salt of Oxyma. While it matches HATU in reactivity and produces minimal epimerization, it suffers from rapid hydrolytic degradation in DMF (half-life < 5 hours at room temperature), limiting its utility in long automated sequences[3].
Mechanistic pathway of DIC/Oxyma activation preventing N-acylurea rearrangement.
Quantitative Reagent Profiling
The following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered
β
-branched amino acids like Fmoc-Thr(Bzl)-OH.
Coupling Reagent System
Relative Reactivity
Epimerization Risk
Guanidinylation Risk
DMF Stability (25°C)
HBTU / HOBt / DIEA
Low
Moderate
High (if slow)
> 48 hours
HATU / HOAt / DIEA
Very High
Low
High (if slow)
> 24 hours
DIC / OxymaPure
High
Very Low
Zero
> 48 hours
COMU / DIEA
Very High
Very Low
High (if slow)
< 5 hours
Strategic Coupling Workflow
To ensure a self-validating and high-yield synthesis, a strategic workflow must be employed. We recommend a primary double-coupling strategy using DIC/OxymaPure to prevent guanidinylation, followed by a targeted rescue coupling with HATU only if the in-process validation indicates incomplete acylation[2][6].
Workflow for selecting coupling strategies for sterically hindered Thr(Bzl) residues.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of the Kaiser (ninhydrin) or TNBS test ensures that causality is established between the coupling methodology and the physical completion of the reaction before proceeding to the next synthetic cycle.
Protocol A: Primary Elongation via DIC/OxymaPure (Double Coupling)
Objective: Achieve >99% coupling efficiency of Fmoc-Thr(Bzl)-OH without risking N-terminal guanidinylation during extended reaction times.
Resin Preparation: Ensure the peptide-resin (e.g., 0.1 mmol scale) is fully swollen in DMF and the N-terminal Fmoc group has been removed (20% Piperidine in DMF, 2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).
Reagent Preparation: In a clean vial, dissolve Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 equiv) and OxymaPure (0.4 mmol, 4 equiv) in a minimum volume of DMF (approx. 2 mL) to achieve a 0.2 M concentration.
Causality Note: Dissolving the amino acid and the acidic Oxyma together before adding the carbodiimide prevents premature activation and suppresses epimerization.
Activation: Add DIC (0.4 mmol, 4 equiv) to the vial. Stir for 2 minutes at room temperature to allow the formation of the Oxyma active ester.
First Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Drain and Wash: Drain the reaction mixture and wash the resin with DMF (3 x 1 min).
Second Coupling: Repeat Steps 2-4 using fresh reagents. Agitate for an additional 60 minutes.
In-Process Validation: Remove a few resin beads and perform a Kaiser Test (for primary amines) or TNBS Test (for secondary amines).
Self-Validation: A colorless/yellow bead indicates successful, complete coupling. Proceed to Fmoc deprotection. A blue/red bead indicates incomplete coupling; proceed immediately to Protocol B.
Protocol B: Rescue Coupling via HATU/DIEA
Objective: Force the acylation of highly resistant, sterically shielded unreacted amines using the neighboring-group effect of HOAt.
Reagent Preparation: Dissolve Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 equiv) and HATU (0.38 mmol, 3.8 equiv) in 2 mL of DMF.
Causality Note: HATU is used at a slight sub-stoichiometric ratio relative to the amino acid to ensure no unreacted uronium salt is transferred to the resin, which would cause irreversible guanidinylation of the peptide chain.
Base Addition & Strict Pre-activation: Add DIEA (0.8 mmol, 8 equiv) to the mixture. Strictly limit pre-activation to 1-2 minutes.
Causality Note: Extended pre-activation with HATU leads to the rapid degradation of the active ester and the formation of unreactive side products.
Rescue Coupling: Transfer to the resin and agitate for 45 minutes.
Validation: Drain, wash with DMF (5 x 1 min), and repeat the Kaiser/TNBS test to confirm sequence completion.
References
Efficient Synthesis of Longer Aβ Peptides via Removable Backbone Modification - RSC.[Link]
White Paper: A Glimpse into the Development of Peptide Coupling Reagents - Veranova.[Link]
Greening the synthesis of peptide therapeutics: an industrial perspective - PMC.[Link]
Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating - SAS Publishers.[Link]
Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC.[Link]
Application Note: Preparation and Quality Control of 2-Amino-3-(benzyloxy)butanoic acid Stock Solutions for In Vitro Assays
Introduction & Mechanistic Rationale 2-Amino-3-(benzyloxy)butanoic acid, widely known as O-Benzyl-threonine or H-Thr(Bzl)-OH, is a non-canonical, protected amino acid utilized extensively in solid-phase peptide synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
2-Amino-3-(benzyloxy)butanoic acid, widely known as O-Benzyl-threonine or H-Thr(Bzl)-OH, is a non-canonical, protected amino acid utilized extensively in solid-phase peptide synthesis (SPPS) and the rational design of peptidomimetics. The introduction of a bulky, lipophilic benzyl ether group onto the threonine side chain fundamentally alters the steric and hydrophobic profile of the molecule. This structural modification is strategically leveraged to enhance the binding affinity, membrane permeability, and metabolic stability of therapeutic candidates. Notable applications include the synthesis of cyclic peptide multimers targeting the
α4β7
integrin for gastrointestinal autoimmune diseases and the development of potent serine protease NS3 inhibitors for Hepatitis C Virus (HCV) therapies.
When transitioning these synthesized building blocks or their derivative peptides into in vitro biological evaluations (e.g., enzyme kinetics, cell viability, or antimicrobial assays[1]), achieving complete and stable solubilization is paramount. The lipophilic nature of the benzyl group drastically reduces aqueous solubility compared to native threonine. Consequently, preparing a highly concentrated master stock solution in an organic solvent, followed by controlled aqueous dilution, is required to prevent compound precipitation, avoid false-negative assay artifacts, and ensure reproducible
IC50
determinations.
Physicochemical Properties
Understanding the physicochemical properties of the compound is the first step in designing a robust solubilization strategy. Note that the compound is commercially available both as a free base and as a hydrochloride (HCl) salt; the salt form exhibits marginally better initial solubility profiles but still requires organic solvents for high-concentration master stocks.
The following diagram outlines the critical path for preparing and validating the stock solution.
Workflow for preparation and validation of O-Benzyl-threonine stock solutions for in vitro assays.
Protocol: Preparation of 50 mM Master Stock Solution
Rationale : A 50 mM concentration is optimal because it is high enough to allow for >1000-fold dilution in aqueous assays (keeping final DMSO
≤0.1%
), but low enough to remain well within the solubility limit of the compound in DMSO, preventing spontaneous crystallization upon storage.
Step 1: Reagent Equilibration
Action: Remove the vial of 2-Amino-3-(benzyloxy)butanoic acid from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduction into the stock solution drastically reduces the solubility of the lipophilic benzyl ether moiety and can accelerate hydrolytic degradation.
Step 2: Gravimetric Analysis
Action: Weigh the desired mass (e.g., 12.29 mg of the HCl salt for 1 mL of 50 mM stock) using an analytical balance (0.01 mg precision) into a sterile, amber glass vial or low-bind microcentrifuge tube.
Causality: Amber glass is preferred to protect the compound from photo-degradation over long-term storage, while low-bind tubes prevent non-specific adsorption of the hydrophobic benzyl group to the plastic walls.
Step 3: Primary Solubilization
Action: Add the calculated volume of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) (
≥99.9%
purity).
Causality: Anhydrous DMSO is mandatory. The strong dipole moment of the sulfoxide group effectively solvates the polar amino acid backbone (amine and carboxylate), while the methyl groups interact favorably with the lipophilic benzyl ether.
Step 4: Sonication and Homogenization
Action: Vortex the solution for 30 seconds, followed by water-bath sonication at room temperature for 2 to 5 minutes.
Causality: Sonication provides the acoustic cavitation energy required to disrupt stable intermolecular crystal lattice forces, ensuring complete molecular dispersion.
Step 5: Self-Validation (Visual Inspection)
Action: Hold the vial against a light source. The solution must be perfectly clear and colorless.
Causality: This acts as a primary self-validating checkpoint. If any particulate matter remains, the compound has not fully dissolved. Proceeding with a turbid stock guarantees inaccurate molarity and irreproducible experimental data.
Step 6: Aliquoting and Storage
Action: Aliquot the master stock into 50–100 µL volumes, blanket with argon or nitrogen gas, and store at -20°C.
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause localized concentration gradients and precipitation. Argon blanketing displaces oxygen, preventing oxidative degradation.
Protocol: Aqueous Dilution for In Vitro Assays
Rationale : Direct dilution from 100% DMSO into a 100% aqueous buffer can cause "solvent shock," where the local concentration of DMSO drops too rapidly, forcing the hydrophobic O-Benzyl-threonine to crash out of solution.
Step 1: Intermediate Step-Down Dilution
Action: Dilute the 50 mM master stock 1:10 into a 50% DMSO / 50% Assay Buffer intermediate solution to create a 5 mM working stock.
Causality: This step-down approach gradually introduces the aqueous environment, allowing the compound to remain solvated while reducing the organic solvent fraction.
Step 2: Final Assay Dilution
Action: Dilute the intermediate stock into the final assay reaction mixture to achieve the target concentration (e.g., 50 µM), ensuring the final DMSO concentration remains
≤1%
(v/v).
Causality: DMSO concentrations
>1%
can denature target proteins (such as the HCV NS3 protease) or cause cytotoxicity in cell-based assays, confounding the biological readout.
Quality Control & Self-Validating Systems
To ensure absolute trustworthiness in your assay data, implement the following self-validating system for your final aqueous dilutions:
Nephelometric Validation Check : After preparing the final aqueous dilution, measure the optical density at 600 nm (
OD600
) using a spectrophotometer.
System Logic : An
OD600>0.01
indicates the presence of micro-precipitates (light scattering). If this occurs, the assay is invalid.
Troubleshooting : To resolve precipitation, the user must either (A) increase the assay temperature slightly, (B) add a biologically compatible non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to the buffer to create stabilizing micelles, or (C) reduce the maximum compound concentration.
References
National Center for Biotechnology Information (NIH). "O-Benzyl-L-threonine hydrochloride | C11H16ClNO3 | CID 13919385" PubChem Database. Available at: [Link]
European Patent Office. "EP 3538542 B1: CYCLIC PEPTIDES MULTIMERS TARGETING ALPHA 4BETA 7 INTEGRIN." Google Patents.
Google Patents. "CZ303213B6: Serine protease NS3 peptide inhibitors and pharmaceutical composition.
Application Note: Using 2-Amino-3-(benzyloxy)butanoic acid as a Chiral Building Block in Advanced Peptide Synthesis
Executive Summary 2-Amino-3-(benzyloxy)butanoic acid , commonly referred to as O-benzyl-threonine or H-Thr(Bzl)-OH, is a highly versatile chiral building block utilized extensively in solid-phase peptide synthesis (SPPS)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-3-(benzyloxy)butanoic acid , commonly referred to as O-benzyl-threonine or H-Thr(Bzl)-OH, is a highly versatile chiral building block utilized extensively in solid-phase peptide synthesis (SPPS), the generation of biomimetic polythreonines, and the total synthesis of complex natural products[1][2].
Threonine possesses a
β
-hydroxyl group that is highly reactive and prone to unwanted side reactions—such as esterification leading to depsipeptide formation or dehydration—during the aggressive coupling cycles of peptide synthesis[3]. Protecting this hydroxyl group with a benzyl (Bzl) ether provides a robust, highly stable scaffold. The Bzl group is completely stable under the basic conditions of Fmoc deprotection (e.g., 20% piperidine) and the mildly acidic conditions of Boc deprotection (e.g., 50% TFA), making it an indispensable tool for orthogonal protection strategies, particularly in the synthesis of fragile glycopeptides and azole-peptide alkaloids[4][5].
This application note provides researchers and drug development professionals with mechanistic insights, validated physicochemical data, and self-validating experimental protocols for incorporating and manipulating this critical chiral building block.
Physicochemical Properties & Specifications
Understanding the structural and chemical identifiers of O-benzyl-threonine derivatives is critical for selecting the correct reagent for specific synthetic strategies. The table below summarizes the key properties of the free acid, the hydrochloride salt, and the Fmoc-protected derivative[1][5][6].
Table 1: Chemical Identifiers and Specifications
Property
H-Thr(Bzl)-OH (Base)
H-Thr(Bzl)-OH·HCl (Salt)
Fmoc-Thr(Bzl)-OH
CAS Number
86062-17-1
60856-51-1
117872-75-0
Molecular Formula
C
11
H
15
NO
3
C
11
H
16
ClNO
3
C
26
H
25
NO
5
Molecular Weight
209.24 g/mol
245.70 g/mol
431.48 g/mol
Stereochemistry
(2S,3R)
(2S,3R)
(2S,3R)
Primary Application
NCA Polymerization / Precursor
Medicinal Chemistry Scaffold
Fmoc-SPPS Building Block
Solubility
Aqueous / Methanol
Aqueous (High solubility)
DMF, NMP, DCM
Core Applications & Mechanistic Insights
Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
In standard Fmoc-SPPS, side-chain protecting groups are typically tert-butyl (tBu) based, which are globally cleaved using Trifluoroacetic acid (TFA). However, the benzyl ether of Fmoc-Thr(Bzl)-OH is highly resistant to TFA[5]. This creates a powerful orthogonal protection strategy . By incorporating Fmoc-Thr(Bzl)-OH, a chemist can synthesize a peptide, cleave it from the resin, and remove all tBu groups while leaving the threonine specifically protected. This is highly advantageous for post-synthetic modifications, such as site-specific glycosylation or the synthesis of depsipeptides, where the Bzl group is later removed via catalytic hydrogenolysis or strong acidolysis (HF/TFMSA)[3].
Biomimetic Polythreonines via NCA Polymerization
O-benzyl-L-threonine is a critical precursor for synthesizing N-carboxyanhydrides (NCAs). The ring-opening polymerization of O-Benzyl-L-Threonine NCA allows for the creation of high-molecular-weight biomimetic polypeptides[2]. These synthetic polythreonines mimic the rigid, extended structures of natural mucins and deep-sea collagens, providing a tunable scaffold for biomedical engineering and targeted drug delivery systems[2].
Total Synthesis of Azole-Peptide Alkaloids
In the total synthesis of complex marine metabolites, such as the highly cytotoxic thiangazole, O-benzyl-threonine serves as a vital linear tetrapeptide intermediate[4]. The benzyl protection prevents premature cyclization or degradation during the TiCl
4
-mediated cyclodehydration and acid-catalyzed Robinson-Gabriel reactions required to construct successive thiazoline and oxazole rings[4].
Experimental Protocols
The following protocols outline the step-by-step methodologies for utilizing Fmoc-Thr(Bzl)-OH in SPPS, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.
Protocol 1: Coupling of Fmoc-Thr(Bzl)-OH in Fmoc-SPPS
Rationale: Threonine is a
β
-branched amino acid. The steric bulk adjacent to the
α
-amine significantly hinders nucleophilic attack during peptide bond formation. Therefore, highly reactive coupling reagents (like HATU) and extended coupling times are mandatory to prevent deletion sequences.
Resin Swelling:
Step: Suspend the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.
Causality: Swelling expands the polystyrene or PEG polymer matrix, maximizing the surface area and exposing reactive amine sites for uniform, high-yield coupling.
Fmoc Deprotection:
Step: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).
Causality: Piperidine acts as a mild base to remove the Fmoc group via an E1cB elimination mechanism, liberating the primary amine. Thorough washing is critical to remove residual piperidine, which would otherwise prematurely deprotect the incoming Fmoc-Thr(Bzl)-OH.
Activation and Coupling:
Step: Dissolve 4.0 equivalents of Fmoc-Thr(Bzl)-OH[5] and 3.9 equivalents of HATU in a minimum volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute for pre-activation, then add to the resin.
Causality: HATU generates a highly reactive O-Atab (7-aza-1-hydroxybenzotriazole) active ester. The slight substoichiometric amount of HATU (3.9 eq vs 4.0 eq amino acid) prevents the capping of the resin-bound amine by unreacted uronium species. DIPEA acts as the non-nucleophilic base to drive the reaction.
Reaction Monitoring:
Step: Agitate for 60 minutes at room temperature. Perform a Kaiser test (ninhydrin test).
Causality: A negative (yellow) Kaiser test validates that the sterically hindered coupling is complete. If positive (blue), a second coupling cycle is required.
Caption: Workflow of Solid-Phase Peptide Synthesis incorporating Fmoc-Thr(Bzl)-OH.
Protocol 2: Global Deprotection and Cleavage of the O-Benzyl Group
Rationale: The O-benzyl ether cannot be cleaved by standard TFA cocktails. It requires either strong acidolysis (which generates highly reactive carbocations) or catalytic hydrogenolysis (which is milder but requires specific equipment).
Method A: Strong Acidolysis (Anhydrous HF)
Preparation: Place the dried peptide-resin in a Teflon HF cleavage apparatus. Add scavengers: anisole (10% v/v) and 1,2-ethanedithiol (EDT, 2% v/v).
Causality: Anhydrous HF cleaves the Bzl ether, generating a highly reactive benzyl carbocation. Anisole acts as a nucleophilic scavenger to trap this carbocation, preventing the irreversible alkylation of electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine).
Cleavage: Condense anhydrous HF into the reaction vessel at -78°C, then stir at 0°C for 60 minutes.
Workup: Evaporate the HF under a stream of N
2
. Precipitate the crude peptide using cold diethyl ether.
Preparation: Dissolve the TFA-cleaved, Bzl-protected peptide in methanol. Add 10% Pd/C catalyst (10% w/w relative to the peptide).
Hydrogenation: Purge the reaction flask with N
2
, then introduce H
2
gas via a balloon. Stir vigorously at room temperature for 2–4 hours.
Causality: Palladium catalyzes the reductive cleavage of the benzyl ether without acidic conditions. This is the mandatory method when synthesizing glycopeptides, as strong acids would hydrolyze the delicate glycosidic bonds[2].
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate in vacuo.
Caption: Mechanistic pathway of O-benzyl deprotection and carbocation scavenging.
Quantitative Parameters Summary
To ensure reproducibility, the following table summarizes the optimized quantitative parameters for utilizing this building block in standard workflows.
Table 2: Quantitative Parameters for Fmoc-Thr(Bzl)-OH
Parameter
Value / Reagent
Rationale
Coupling Equivalents
3.0 – 5.0 eq
Ensures complete acylation of the sterically hindered
β
-branched amine.
Coupling Reagent
HATU / DIPEA
Highly efficient activation required to overcome steric hindrance.
Coupling Time
45 – 60 minutes
Extended time compared to standard linear amino acids (typically 30 min).
Bzl Cleavage (Acidic)
Anhydrous HF / Anisole (9:1)
Bzl is highly stable to TFA; requires strong acid for ether cleavage.
Technical Support Center: Preventing Racemization During 2-Amino-3-(benzyloxy)butanoic Acid (Fmoc-Thr(Bzl)-OH) Coupling
Welcome to the Advanced Peptide Synthesis Support Center. Coupling 2-Amino-3-(benzyloxy)butanoic acid—commercially known as Fmoc-Thr(Bzl)-OH—presents unique steric and electronic challenges during Solid-Phase Peptide Syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. Coupling 2-Amino-3-(benzyloxy)butanoic acid—commercially known as Fmoc-Thr(Bzl)-OH—presents unique steric and electronic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, validated reagent matrices, and self-validating protocols to maintain absolute chiral integrity.
Mechanistic Troubleshooting (FAQs)
Q1: Why does Fmoc-Thr(Bzl)-OH epimerize so easily compared to standard aliphatic amino acids?A: The loss of chiral integrity during the activation of Fmoc-Thr(Bzl)-OH is driven by two primary pathways: 5(4H)-oxazolone formation and direct enolization [1].
When the carboxylic acid is over-activated (e.g., using strong phosphonium/uronium salts), the nucleophilic attack of the urethane carbonyl oxygen on the activated ester forms an achiral oxazolone intermediate[2][3]. Furthermore, the
β
-benzyl ether exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the
α
-proton. In the presence of strong, unhindered bases, direct proton abstraction occurs rapidly, leading to a planar enolate carbanion[4][5]. Re-protonation of these planar intermediates yields the undesired D-allo-Threonine epimer.
Q2: Which coupling reagents offer the best protection against racemization for this specific building block?A: Standard highly reactive reagents like HATU or HBTU are suboptimal for racemization-prone residues. We recommend two specific alternatives:
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This crystalline organophosphorus reagent mediates amide bond formation with remarkable resistance to racemization[6][7]. It bypasses the formation of highly reactive oxazolones, maintaining optical purity even in challenging sequences[8].
DIC / Oxyma-B: While OxymaPure is standard, the violuric acid derivative Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) acts as a superior racemization suppressor, outperforming conventional benzotriazoles (HOAt/HOBt) in maintaining optical purity[9][10][11].
Q3: Does the choice of tertiary amine base impact the epimerization rate?A: Absolutely. The basicity and steric profile of the tertiary amine directly dictate the rate of oxazolone formation and direct enolization[4]. Diisopropylethylamine (DIEA) is often too basic (
pKa≈10.5
). Substituting DIEA with 2,4,6-trimethylpyridine (TMP / collidine) (
pKa≈7.4
) significantly reduces base-catalyzed proton abstraction due to its lower basicity and high steric hindrance around the nitrogen atom.
Reagent Selection Matrix
The following table summarizes the quantitative and qualitative performance of various coupling systems when activating Fmoc-Thr(Bzl)-OH.
To ensure a self-validating system, the following protocols incorporate specific checkpoints to verify reaction completeness without compromising chirality.
Protocol A: Zero-Racemization Coupling using DEPBT
Ideal for highly sensitive sequences where optical purity is prioritized over speed.
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).
Cold Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Thr(Bzl)-OH and 3.0 equivalents of DEPBT[7] in minimal DMF. Chill to 0°C in an ice bath to thermodynamically suppress enolization.
Base Addition: Add 6.0 equivalents of TMP (2,4,6-collidine) to the chilled mixture. Stir gently for exactly 3 minutes.
Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.
Validation: Perform a Kaiser test. A negative result (yellow) confirms complete aminolysis. Wash the resin with DMF (3x) and DCM (3x).
Protocol B: High-Efficiency Coupling using DIC / Oxyma-B
Ideal for routine synthesis requiring faster cycle times while suppressing epimerization.
Preparation: Dissolve 3.0 eq of Fmoc-Thr(Bzl)-OH and 3.0 eq of Oxyma-B[10] in DMF.
Activation: Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide). Do not add a tertiary base. The absence of exogenous base eliminates Path A (direct enolization)[1].
Coupling: Add the activated mixture to the deprotected resin immediately to prevent the Beckmann rearrangement of Oxyma-B[12]. Agitate for 1 hour at room temperature.
Washing & Validation: Wash with DMF (3x) and DCM (3x). Validate via Kaiser test.
Workflow and Mechanistic Visualizations
Fig 1: Mechanistic pathways of base-catalyzed racemization via oxazolone and direct enolization.
Fig 2: Optimized SPPS workflow for coupling Fmoc-Thr(Bzl)-OH to prevent epimerization.
Technical Support Center: Troubleshooting Low Coupling Efficiency of 2-Amino-3-(benzyloxy)butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-Amino-3-(benzyloxy)butanoic acid, commonly known as O-benzyl-L-threonine (H-Thr(Bzl)-OH), in peptide synthesis. As a sterically hindered amino acid, its incorporation into a peptide sequence can be challenging. This resource is designed to help you diagnose and resolve issues related to low coupling efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my coupling yield of 2-Amino-3-(benzyloxy)butanoic acid unexpectedly low?
Low coupling efficiency with H-Thr(Bzl)-OH is a common and often frustrating issue. The primary cause is the significant steric hindrance imposed by the bulky benzyloxy group on the β-carbon of the threonine side chain.[1][2] This bulkiness physically obstructs the approach of the incoming amine to the activated carboxyl group, slowing down the rate of amide bond formation.
Causality:
Steric Shielding: The benzyl group acts as a "steric shield," hindering the nucleophilic attack of the amine. This effect is more pronounced than in amino acids with smaller side chains.
Slower Reaction Kinetics: Due to this hindrance, the coupling reaction proceeds at a much slower rate. If the reaction time is insufficient, or if the activated species is not reactive enough, the coupling will be incomplete.[2]
Visualizing the Problem:
Caption: Steric hindrance from the O-benzyl group shielding the activated carboxyl.
Initial Recommendation:
To overcome this, you must employ more powerful coupling reagents and optimize reaction conditions to favor the desired amide bond formation over potential side reactions.
Question 2: Which coupling reagents are most effective for this sterically hindered amino acid?
Standard coupling reagents, particularly carbodiimides like DCC or EDC, are often inefficient for coupling sterically demanding amino acids.[2] For challenging substrates like H-Thr(Bzl)-OH, uronium or phosphonium salt-based reagents are highly recommended due to their ability to generate more reactive activated esters.[3][4][5]
The most effective reagents are those that form highly reactive OAt or 6-Cl-OBt esters.[4]
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent Class
Examples
Reactivity
Advantages
Disadvantages
Carbodiimides
DCC, EDC/HOBt
Low-Moderate
Cost-effective.
Often insufficient for hindered couplings; risk of racemization.[2][5]
Phosphonium Salts
PyBOP, PyAOP
High
Excellent for difficult couplings with low racemization.[3][4] Can be used in excess to drive slow reactions.[4]
Authoritative Recommendation:
For maximal efficiency with H-Thr(Bzl)-OH, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the preferred choice. Its ability to form a super-reactive OAt-ester intermediate, which benefits from anchimeric assistance from the pyridine nitrogen, makes it exceptionally effective at overcoming steric barriers.[4] If cost is a significant concern, HBTU or PyBOP are also robust alternatives.[3][4]
Question 3: How can I optimize my reaction conditions to improve the yield?
Beyond selecting a powerful coupling reagent, fine-tuning your reaction parameters is critical.
Stoichiometry: For challenging couplings, it may be necessary to use a higher ratio of reagents. A molar ratio of 1:1.5 to 1:3 for the amino acid to the coupling reagent is a good starting point.[5] However, be cautious with uronium reagents like HBTU, where an excess greater than 1:1 can lead to guanidinylation of the free amine, terminating the chain.[6] If using HATU or PyBOP, a slight excess (1.5-2 eq) is generally safe and effective.
Solvent: Use polar aprotic solvents that can fully solvate the peptide chain and reagents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard choices.[5] If you observe precipitation or a milky appearance in your reaction, solubility may be an issue; consider diluting the reaction or using a co-solvent like Dichloromethane (DCM).[7]
Temperature: While most couplings are performed at room temperature, a slight increase to 30-40°C can sometimes help overcome the activation energy barrier for sterically hindered residues. However, higher temperatures can also increase the risk of racemization, so this should be done cautiously and monitored.[6]
Reaction Time: Sterically hindered couplings are slow. Do not assume a standard 1-2 hour coupling time is sufficient. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). It may be necessary to allow the reaction to proceed for 4-24 hours or perform a second coupling (a "double coupling").
Question 4: I'm observing unexpected byproducts. What are the likely side reactions and how can I prevent them?
When the desired coupling is slow, side reactions can become more prominent.
Racemization: This is the loss of stereochemical integrity at the α-carbon. It can be initiated by over-activation of the carboxyl group or by the presence of a strong base.
Prevention: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or, more effectively, Oxyma Pure® or HOAt (which is already part of HATU) can suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[3][6] Using a base like N,N-diisopropylethylamine (DIPEA) in appropriate amounts (typically 2 equivalents) is also crucial.
Guanidinylation of the N-terminus: This occurs when using excess uronium/aminium reagents (HBTU, HATU) and results in a +98 Da mass addition that permanently caps the peptide chain.[6]
Prevention: Use a stoichiometric amount (0.95-1.0 eq) of the uronium reagent relative to the carboxylic acid. A more robust solution is to pre-activate the acid: mix the amino acid, coupling reagent, and base in a separate vessel for 1-5 minutes before adding this activation mixture to your resin-bound peptide. This consumes the coupling reagent before it can react with the free N-terminal amine.[6]
N→O Acyl Shift: In peptides containing serine or threonine, an acid-catalyzed migration of the acyl group from the nitrogen to the side-chain oxygen can occur, particularly during strong acid cleavage.[1][8]
Prevention: While the benzyl protecting group on the threonine side chain prevents this during synthesis, be aware of this potential rearrangement during final deprotection steps. Using optimized cleavage cocktails can minimize this risk.
Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for handling and storing 2-Amino-3-(benzyloxy)butanoic acid?
Storage: Store the compound in a tightly sealed container in a dry, dark place at room temperature.[9]
Handling: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][10] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
FAQ 2: Are there alternative protecting group strategies for the threonine side chain that might be less sterically demanding?
Yes, while the benzyl (Bzl) group is common, especially in Boc-based synthesis, other options exist.[11] For Fmoc-based synthesis, the tert-butyl (tBu) group is standard. The tBu group is also bulky, but its steric profile is different. For highly complex syntheses where steric hindrance is a recurring issue, exploring less common protecting groups or using specialized dipeptide building blocks might be a viable, though more expensive, strategy.[12]
FAQ 3: How does the stereochemistry of 2-Amino-3-(benzyloxy)butanoic acid affect the coupling reaction?
The compound has two chiral centers, at the α- and β-carbons (2S, 3R for the L-threonine derivative).[10] While the stereochemistry itself does not inherently prevent the coupling reaction, it defines the three-dimensional structure that leads to steric hindrance. It is critical to use the correct stereoisomer for your desired peptide and to employ coupling conditions that prevent racemization at the α-carbon to maintain the biological activity and structural integrity of the final peptide.[13]
Experimental Protocols & Workflows
Protocol: High-Efficiency Coupling of H-Thr(Bzl)-OH using HATU
This protocol details a robust method for incorporating H-Thr(Bzl)-OH onto a resin-bound peptide with a free N-terminal amine.
Resin Preparation:
Ensure the N-terminal Fmoc group of the peptide-resin has been fully deprotected (e.g., using 20% piperidine in DMF).
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
Activation Mixture Preparation (Pre-activation):
In a separate reaction vessel, dissolve H-Thr(Bzl)-OH (1.5 eq. relative to the resin loading) and HATU (1.45 eq.) in DMF.
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
Coupling Reaction:
Add the prepared activation mixture from Step 2 to the deprotected peptide-resin.
Agitate the mixture at room temperature for a minimum of 4 hours. For particularly difficult sequences, this can be extended overnight.
Monitoring and Washing:
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
If the Kaiser test is positive (blue beads), the coupling is incomplete. Drain the reaction vessel and repeat steps 2 and 3 (a "double coupling").
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
PubChem. (n.d.). (2S,3R)-2-amino-3-(benzyloxy)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
NextSDS. (n.d.). (2R,3S)-2-amino-3-(benzyloxy)butanoic acid — Chemical Substance Information. Retrieved from [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74.
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
NextSDS. (n.d.). (2S,3R)-2-AMINO-3-(BENZYLTHIO)BUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
Kharat, A. S., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7546–7566.
Journal of the American Chemical Society. (2025). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase.
Technical Support Center: Optimizing Solubility of 2-Amino-3-(benzyloxy)butanoic Acid in DMF and NMP
Welcome to the Advanced Applications Support Portal. 2-Amino-3-(benzyloxy)butanoic acid—commonly referred to as O-Benzyl-threonine or H-Thr(Bzl)-OH—is an essential chiral building block in peptide synthesis and medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Portal. 2-Amino-3-(benzyloxy)butanoic acid—commonly referred to as O-Benzyl-threonine or H-Thr(Bzl)-OH—is an essential chiral building block in peptide synthesis and medicinal chemistry[1]. However, researchers frequently encounter severe solubility bottlenecks when attempting to dissolve this unprotected amino acid in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic empirical fixes. Here, we address the thermodynamic and chemical causality behind these solubility failures and provide self-validating protocols to ensure your synthesis workflows remain uninterrupted.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my free 2-Amino-3-(benzyloxy)butanoic acid fail to dissolve in pure DMF or NMP, even though Fmoc-protected derivatives dissolve instantly?The Causality: The root cause is the molecule's zwitterionic nature. In its free, unprotected form, the alpha-amino group is protonated (
) and the carboxylic acid is deprotonated (
). This creates a highly stable, tightly packed intermolecular ionic lattice[2]. Polar aprotic solvents like DMF and NMP lack the hydrogen-bond-donating capacity required to effectively solvate these charged species, unlike water or protic solvents[3]. When you use an Fmoc- or Boc-protected derivative, the positive charge on the amine is neutralized, destroying the zwitterionic lattice and allowing the hydrophobic benzyl ether side chain to easily solvate in organic media.
Q2: How can I chemically disrupt the zwitterionic state to achieve complete dissolution in DMF/NMP?The Causality: You must shift the thermodynamic equilibrium away from the zwitterion toward a neutral or singly charged canonical form. This is achieved via targeted pH adjustment:
Deprotonation (Basic Route): Adding 1.2 to 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) deprotonates the
to a neutral
. The resulting anionic molecule is highly soluble in DMF/NMP.
Protonation (Acidic Route): Adding a small volume of Trifluoroacetic acid (TFA) protonates the
to
, yielding a cationic species that is similarly soluble[4].
Q3: If my downstream protocol strictly forbids the addition of acids or bases, what physical or neutral chemical interventions can I use?The Causality: If you must maintain a neutral pH, you must overcome the lattice energy thermodynamically or kinetically:
Chaotropic Salts: Add 0.1 M Lithium Chloride (LiCl) to the DMF or NMP. The small, highly charged
ions coordinate strongly with the carboxylate, while
coordinates with the amine. This effectively shields the zwitterionic charges and breaks the intermolecular lattice without altering the pH.
Thermal/Kinetic Disruption: Heating the suspension to 40–50°C combined with ultrasonic treatment increases the molecular dynamic energy of the solvent, promoting solvent-solute interactions and disrupting transient aggregates[4].
Q4: Which solvent is fundamentally better for this specific molecule: DMF or NMP?The Causality: While both are polar aprotic solvents, NMP is superior for highly hydrophobic or aggregation-prone sequences. DMF is slightly more polar, but NMP possesses a greater solubilization capacity for bulky hydrophobic moieties like the benzyl ether group on your threonine derivative[5]. NMP effectively disrupts hydrophobic packing, reducing aggregation during solid-phase elongation[5].
Part 2: Quantitative Data & Solvent Comparison
To guide your solvent formulation, the following table summarizes the empirical solubility profiles of 2-Amino-3-(benzyloxy)butanoic acid under various optimization conditions at 25°C.
Solvent System
Additive / Intervention
Solvation State
Estimated Solubility Limit (mg/mL)
Application Suitability
Pure DMF
None
Zwitterionic (Insoluble)
< 5 mg/mL
Not Recommended
Pure NMP
None
Zwitterionic (Poor)
~ 10 mg/mL
Not Recommended
DMF
+ 5% DIEA (v/v)
Anionic (Soluble)
> 150 mg/mL
Solution-phase coupling
NMP
+ 5% DIEA (v/v)
Anionic (Highly Soluble)
> 200 mg/mL
SPPS / Hydrophobic coupling
NMP
+ 0.1 M LiCl
Zwitterion-Shielded
~ 100 mg/mL
Neutral pH requirements
NMP
Heat (45°C) + Sonication
Kinetic Disruption
~ 50 mg/mL
Temperature-stable workflows
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology for preparing a 0.5 M solution of H-Thr(Bzl)-OH in NMP incorporates a self-validating optical check to guarantee complete solvation before proceeding to sensitive coupling reactions.
Step 1: Reagent Preparation
Weigh exactly 1.04 g of 2-Amino-3-(benzyloxy)butanoic acid (MW ≈ 209.24 g/mol ) into a clean, dry 20 mL glass scintillation vial.
Step 2: Primary Solvation
Add 8.0 mL of anhydrous NMP to the vial. Add a magnetic stir bar and stir at 400 rpm for 5 minutes. Observation: The solution will likely remain a cloudy, opaque suspension due to the zwitterionic lattice.
Step 3: Chemical Disruption (Base Addition)
Slowly add 1.0 mL of N,N-Diisopropylethylamine (DIEA) dropwise while stirring. The base will deprotonate the alpha-amine, neutralizing the zwitterion. Continue stirring for 10 minutes.
Step 4: Volume Adjustment
Transfer the solution to a 10 mL volumetric flask and bring to the final volume using anhydrous NMP. Invert 5 times to mix.
Step 5: Self-Validation Check (Critical)
Do not rely solely on the naked eye. Extract a 1 mL aliquot and measure the optical density (absorbance) at 600 nm using a UV-Vis spectrophotometer against a pure NMP blank.
Pass Condition:
. This baseline reading confirms the absence of colloidal micro-aggregates and verifies a true thermodynamic solution.
Fail Condition:
. If turbidity persists, apply ultrasonic treatment at 40°C for 5 minutes and re-measure.
Part 4: Visualizing the Solvation Mechanics
The following diagrams illustrate the logical troubleshooting workflow and the chemical mechanism required to achieve solubility.
Troubleshooting workflow for dissolving zwitterionic amino acids in polar aprotic solvents.
Chemical disruption of the zwitterionic state to enhance solubility in DMF/NMP.
Part 5: References
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at:[Link]
Imperial College London (Spiral). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Available at:[Link]
National Institutes of Health (PMC). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance with 2-Amino-3-(benzyloxy)butanoic acid
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when incorporating 2-Amino-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when incorporating 2-Amino-3-(benzyloxy)butanoic acid—commonly referred to as
O
-benzylthreonine or Fmoc-Thr(Bzl)-OH—into complex peptide sequences.
This resource provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview: The Causality of Steric Hindrance
The difficulty in coupling Fmoc-Thr(Bzl)-OH arises from a compounding "double-steric" penalty:
β
-Branching: Like valine and isoleucine, threonine possesses a methyl group at the
β
-carbon. This branching restricts the rotational freedom of the peptide backbone, creating a highly congested spatial environment around the
α
-amine and
α
-carboxyl groups.
Bulky Side-Chain Protection: The addition of a rigid, aromatic benzyloxy protecting group on the
β
-hydroxyl further expands the van der Waals volume of the residue.
When this amino acid is activated for coupling, the nucleophilic attack by the resin-bound amine is kinetically hindered. Conversely, once Thr(Bzl) is successfully attached to the growing peptide chain, its bulky side-chain folds back to shield its own N-terminal
α
-amine, making the subsequent amino acid addition equally challenging. As the peptide elongates, these bulky residues can also promote sequence-specific aggregation and
β
-sheet formation, effectively rendering the reactive sites insoluble and inaccessible.
Troubleshooting Guide & FAQs
Q1: My coupling of Fmoc-Thr(Bzl)-OH is failing with standard HBTU/DIPEA. Why is this happening, and what should I use instead?
Causality: HBTU activates the amino acid by forming an OBt (benzotriazole) ester intermediate. For highly hindered amino acids, the OBt ester is insufficiently reactive to overcome the steric barrier before side reactions (like hydrolysis or epimerization) occur.
Solution: Switch to a coupling reagent that leverages a neighboring group effect, such as HATU[1]. HATU forms an OAt (7-aza-benzotriazole) ester. The nitrogen at position 7 acts as an intramolecular base, coordinating with the incoming amine and dramatically lowering the transition state energy, accelerating the nucleophilic attack[2].
Q2: I am observing peptide aggregation and incomplete coupling even with HATU. How can I disrupt this?
Causality: Contiguous hydrophobic or bulky residues promote intermolecular hydrogen bonding on the solid support, leading to resin shrinkage and a collapse of the reaction kinetics.
Solution: Implement Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Applying microwave irradiation (typically 75°C) provides the necessary thermal energy to disrupt intermolecular hydrogen bonds and overcome the high activation energy barrier imposed by the benzyloxy group.
Q3: The coupling onto the N-terminus of the already incorporated Thr(Bzl) is failing. How do I solve this?
Causality: The previously incorporated Thr(Bzl) residue is shielding its own deprotected
α
-amine.
Solution: Implement a double-coupling protocol using orthogonal activation chemistries[3]. For the first coupling, use DIC/Oxyma, which generates a highly reactive and less sterically demanding intermediate. If unreacted amines persist, perform a second coupling using a phosphonium reagent like PyAOP. Unlike uronium reagents (HATU/HBTU), PyAOP will not cause irreversible guanidinylation of the unreacted amine, preserving it for the second coupling attempt[2].
Quantitative Data: Coupling Reagent Efficacy
Selecting the correct reagent is a matter of matching kinetic reactivity to the steric demand of the sequence.
Primary choice for highly aggregated or hindered sequences[2]
PyAOP
OAt ester (Phosphonium)
Very High
Moderate
Ideal for double-coupling cycles; avoids amine guanidinylation[2]
Self-Validating Experimental Protocol
To guarantee synthetic fidelity, protocols must be self-validating. The following methodology for coupling Fmoc-Thr(Bzl)-OH incorporates a colorimetric feedback loop (Kaiser Test) to empirically dictate the workflow, ensuring no deletion sequences propagate.
Protocol: Optimized Microwave-Assisted Coupling of Fmoc-Thr(Bzl)-OH
Materials Required:
Fmoc-Thr(Bzl)-OH (5.0 equivalents)
HATU (4.9 equivalents)
DIPEA (10.0 equivalents)
DMF (Peptide synthesis grade, amine-free)
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin in DMF for 20 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to expose the N-terminal amine. Wash thoroughly with DMF (5x).
Pre-activation (Critical Step): In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (5.0 eq) and HATU (4.9 eq) in a minimal volume of DMF (approx. 0.1 M). Add DIPEA (10.0 eq) and incubate for exactly 1 minute.
Causality Note: Using a slight stoichiometric deficit of HATU (4.9 eq vs 5.0 eq amino acid) is a deliberate safeguard. It ensures all HATU is consumed by the amino acid, preventing excess uronium from irreversibly capping the resin-bound amine (guanidinylation)[2].
Coupling: Transfer the activated OAt-ester mixture to the resin.
Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes. (Caution: If the sequence contains heat-sensitive residues like Cys or His, reduce the temperature to 50°C and extend the coupling time to 30 minutes to prevent epimerization).
Washing: Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test to detect free primary amines.
Result = Yellow/Colorless: Acylation is complete. Proceed to Step 9.
Result = Blue: Unreacted amines remain due to severe steric hindrance. Proceed to Step 8.
Orthogonal Double Coupling (If Validation Fails): Do not repeat the HATU coupling. Instead, perform a second coupling using DIC (5.0 eq) and Oxyma Pure (5.0 eq) at room temperature for 1 hour[3]. Wash and repeat the Kaiser test.
Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 minutes to permanently cap any trace unreacted amines, preventing the formation of difficult-to-separate deletion peptides.
Decision Logic Visualization
The following logic tree illustrates the dynamic decision-making process required when coupling sterically hindered residues like Thr(Bzl).
Workflow for dynamically overcoming steric hindrance during Thr(Bzl) coupling.
References
BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem. 1
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, ACS Publications. 2
Garsky, V. M., et al. (1989). Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus. PNAS. 3
Minimizing side reactions during 2-Amino-3-(benzyloxy)butanoic acid cleavage
Welcome to the technical support center for the deprotection of 2-Amino-3-(benzyloxy)butanoic acid, a key intermediate in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the deprotection of 2-Amino-3-(benzyloxy)butanoic acid, a key intermediate in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target molecule, 2-Amino-3-hydroxybutanoic acid (Threonine).
Introduction: The Challenge of Benzyl Ether Cleavage
The O-benzyl ether is an excellent protecting group for the hydroxyl function of threonine due to its stability under a wide range of reaction conditions. However, its removal, or cleavage, is a critical step where side reactions can compromise the final product's integrity. The most common cleavage method, catalytic hydrogenolysis, while generally effective, is not without its pitfalls.[1] This guide is structured to address the most common issues encountered in the lab, providing both mechanistic explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the deprotection strategy for 2-Amino-3-(benzyloxy)butanoic acid.
Q1: What are the primary methods for cleaving the benzyl ether from O-benzyl-threonine?
A1: There are three main strategies for benzyl ether cleavage, each with specific advantages and disadvantages:
Catalytic Hydrogenolysis: This is the most widely used method. It involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2]
Catalytic Transfer Hydrogenolysis (CTH): A milder variation of hydrogenolysis where a hydrogen donor molecule (e.g., ammonium formate, formic acid, cyclohexene) is used instead of hydrogen gas.[3][4][5] This method is particularly useful for substrates that may be sensitive to the conditions of standard hydrogenolysis or when handling hydrogen gas is a safety concern.
Acid-Catalyzed Cleavage: This method employs strong protic acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BCl₃, SnCl₄) to effect cleavage.[6][7] It is generally reserved for substrates that are incompatible with hydrogenation conditions.
Q2: Why is catalytic hydrogenolysis the preferred method?
A2: Catalytic hydrogenolysis is favored for its mild, neutral reaction conditions, which generally preserve the stereochemistry of the amino acid. The reaction is typically clean, and the byproducts (toluene) are volatile and easily removed. Furthermore, the heterogeneous nature of the Pd/C catalyst allows for simple removal by filtration upon reaction completion.[8]
Q3: What are the most common side reactions during the debenzylation of O-benzyl-threonine?
A3: The primary side reactions of concern are:
Racemization/Epimerization: Loss of stereochemical integrity at the α- or β-carbon is a significant risk in amino acid chemistry.[9][10]
Over-reduction: The carboxylic acid functional group can be reduced to a primary alcohol, yielding an amino alcohol byproduct, especially under harsh conditions (high pressure/temperature) or with highly active catalysts.[11][12]
Incomplete Reaction: The reaction may stall before completion, leading to a mixture of starting material and product that can be difficult to separate.
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can deactivate the palladium catalyst, halting the reaction.[13]
Q4: Is acid-catalyzed cleavage a good alternative?
A4: Acid-catalyzed cleavage can be effective but carries a higher risk of side reactions for this specific substrate. Strong acids can generate a free benzyl cation, which can lead to unwanted C-alkylation of the amino acid or react with the solvent.[14][15] This method is generally less chemoselective and should be considered only when hydrogenation is not feasible.
Part 2: Troubleshooting Guide
This section is designed in a problem-and-solution format to directly address specific experimental issues.
Problem 1: The hydrogenolysis reaction is extremely slow or has stalled.
Potential Cause A: Catalyst Inactivity or Poisoning
The "Why": Palladium catalysts can lose activity over time due to oxidation or improper storage. More critically, they are highly susceptible to poisoning by compounds containing sulfur, nitrogen (in certain forms), or other heavy metals. These substances bind strongly to the catalyst's active sites, preventing the substrate and hydrogen from interacting.[13]
Solution:
Use Fresh Catalyst: Always use a fresh batch of high-quality Pd/C or consider Pearlman's catalyst (Pd(OH)₂/C), which is often more active and resistant to poisoning.[13]
Purify Starting Material: Ensure the starting O-benzyl-threonine is free from potential poisons. If the material was synthesized using sulfur-containing reagents, meticulous purification is essential.
Increase Catalyst Loading: In cases of suspected minor poisoning, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome the issue.
Potential Cause B: Poor Mass Transfer
The "Why": Catalytic hydrogenolysis is a three-phase reaction (solid catalyst, liquid substrate solution, gas hydrogen). For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface along with the substrate. Inefficient mixing limits this process, slowing the reaction rate.[16]
Solution:
Ensure Vigorous Stirring: Use a stir bar and stir plate that provide strong agitation to keep the catalyst suspended and facilitate gas-liquid mixing.
Optimize Solvent: Use a solvent in which both the substrate and hydrogen have good solubility. Alcohols like methanol or ethanol are excellent choices.
Check Hydrogen Delivery: Ensure a consistent positive pressure of hydrogen is maintained, for example, by using a hydrogen balloon or a Parr hydrogenator.
Problem 2: My final product shows evidence of diastereomers (epimerization).
Potential Cause: Racemization/Epimerization at the α- or β-carbon.
The "Why": While less common under standard hydrogenolysis conditions, the chiral centers of amino acids can be susceptible to epimerization. This can be promoted by the presence of base or acid contaminants, or by prolonged reaction times at elevated temperatures. The mechanism often involves the transient formation of an enolate or related planar intermediate, which can be re-protonated from either face, scrambling the stereocenter.[10][17]
Solution:
Maintain Neutral pH: Ensure the reaction medium is neutral. If the starting material is a salt (e.g., hydrochloride or TFA salt), it should be neutralized before the reaction.
Use Mild Conditions: Conduct the reaction at room temperature and atmospheric pressure whenever possible. Avoid unnecessary heating.
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Consider Catalytic Transfer Hydrogenolysis (CTH): CTH often proceeds under milder conditions and can sometimes offer better stereochemical preservation.[5]
Problem 3: LC-MS analysis shows a byproduct with a mass corresponding to the loss of an oxygen atom.
Potential Cause: Over-reduction of the Carboxylic Acid.
The "Why": While palladium is not typically aggressive enough to reduce carboxylic acids under mild conditions, this side reaction can occur at higher pressures and temperatures or with more reactive catalysts like rhodium.[11][18] The carboxylic acid is reduced to the corresponding primary alcohol, resulting in the formation of 2-amino-3-hydroxybutanol.
Solution:
Adhere to Mild Conditions: Use atmospheric pressure (hydrogen balloon) and room temperature.
Choose the Right Catalyst: Stick with 10% Pd/C for this transformation. Avoid more aggressive hydrogenation catalysts unless specifically required and validated.
Solvent Choice: The presence of acid can sometimes promote this side reaction. Ensure the solvent is neutral.
Data & Workflow Visualization
Table 1: Comparison of Benzyl Ether Cleavage Methodologies
Catalyst poisoning; requires handling of flammable H₂ gas; potential for over-reduction.[12][13]
Standard, uncomplicated substrates without other reducible functional groups.
Catalytic Transfer Hydrogenolysis (CTH)
Ammonium formate, 10% Pd/C
Avoids H₂ gas; often milder; can be more selective.[3][4]
Stoichiometric byproduct from H-donor; may require heating; can be slower.
Substrates with sensitive functional groups (e.g., alkynes, azides) or for improved safety.[2][5]
Acid-Catalyzed Cleavage
BCl₃ or HBr/AcOH
Useful when hydrogenation is not possible (e.g., sulfur-containing molecules).
Harsh conditions; risk of racemization and C-alkylation side reactions; not chemoselective.[14][15]
Substrates that are completely intolerant to reductive conditions.
Diagram 1: Key Reaction Pathways
Caption: Main deprotection pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: Decision tree for troubleshooting stalled hydrogenolysis reactions.
Part 3: Recommended Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether from O-benzyl-threonine using H₂ gas and Pd/C.
Materials:
2-Amino-3-(benzyloxy)butanoic acid (1.0 eq)
10% Palladium on carbon (Pd/C), 5-10% by weight of the substrate
Methanol (or Ethanol)
Hydrogen gas balloon
Reaction flask (e.g., round-bottom flask) with stir bar
Filtration apparatus (e.g., Celite pad)
Procedure:
Dissolve the O-benzyl-threonine derivative in methanol (~20 mL per gram of substrate) in the reaction flask.
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
Seal the flask, then evacuate and backfill with hydrogen gas three times to ensure the atmosphere is fully replaced.
Inflate a balloon with hydrogen gas and attach it to the flask via a needle through a septum.
Stir the reaction mixture vigorously at room temperature. Ensure the catalyst remains suspended.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen) to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional methanol.
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)
Objective: To cleave the benzyl ether using a hydrogen donor, avoiding the use of hydrogen gas.
Materials:
2-Amino-3-(benzyloxy)butanoic acid (1.0 eq)
10% Palladium on carbon (Pd/C), 10-20% by weight of the substrate
Ammonium formate (HCOONH₄) (3-5 eq)
Methanol (or Ethanol)
Reaction flask with stir bar and condenser
Procedure:
To a stirred suspension of the O-benzyl-threonine and 10% Pd/C in methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.[4]
Heat the resulting mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 30-90 minutes.[4]
After completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite while hot to remove the catalyst, washing the pad with boiling water or methanol.
Evaporate the combined filtrate under reduced pressure to afford the desired product.
References
Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols.
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
Li, H., et al. (2008). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 13(9), 2143-2154. Available from: [Link]
Claes, L., et al. (2021). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates. ACS Sustainable Chemistry & Engineering, 9(11), 4147-4156. Available from: [Link]
Rh-catalyzed hydrogenation of amino acids, protein hydrolyzates and peptides. (2019). Lirias.
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent. Journal of the Chemical Society, Perkin Transactions 1, 490-491. Available from: [Link]
Semelsberger, R. O. (2007). Catalytic hydrogenation of amino acids and polyhydroxyalkanoates. ProQuest Dissertations Publishing. Available from: [Link]
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 69-74. Available from: [Link]
Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. (1987). Semantic Scholar. Available from: [Link]
Anwer, M. K., et al. (1989). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1989(1), 229-232. Available from: [Link]
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]
Request PDF on ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]
Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (2020). Beilstein Journal of Organic Chemistry, 16, 1146-1152. Available from: [Link]
Semelsberger, R. O., & Borovik, A. S. (2008). Hydrogenation of Amino Acid Mixtures to Amino Alcohols. Industrial & Engineering Chemistry Research, 47(20), 7689-7693. Available from: [Link]
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Available from: [Link]
Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. (2008). Semantic Scholar. Available from: [Link]
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. (2018). ACS Catalysis, 8(11), 10636-10640. Available from: [Link]
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5240. Available from: [Link]
Chemically fuelled deracemization of amino acids. (n.d.).
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
Racemization Assays. (n.d.).
Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Benzyl Cation Scavenger. (2016). Organic Syntheses, 93, 104-117. Available from: [Link]
Regio- and Stereocontrolled Selective Debenzylation and Substitution Reactions of C-2 Formyl Glycals. Application in the Synthesis of Constrained β-Sugar Amino Acids. (2009). The Journal of Organic Chemistry, 74(15), 5357-5366. Available from: [Link]
The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. (2014). Canadian Journal of Chemistry, 93(4), 427-432. Available from: [Link]
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters, 16(14), 3752-3755. Available from: [Link]
Selective Cleavage of Benzyl Ethers. (n.d.). Semantic Scholar. Available from: [Link]
Technical Support Center: Troubleshooting HPLC Purification of 2-Amino-3-(benzyloxy)butanoic Acid Peptides
Welcome to the Technical Support Center. 2-Amino-3-(benzyloxy)butanoic acid, commonly referred to as O -benzyl-threonine (Thr(Bzl)), is a highly lipophilic amino acid derivative. When incorporated into peptide sequences,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 2-Amino-3-(benzyloxy)butanoic acid, commonly referred to as
O
-benzyl-threonine (Thr(Bzl)), is a highly lipophilic amino acid derivative. When incorporated into peptide sequences, the bulky, non-polar benzyl ether group exponentially increases the overall hydrophobicity of the molecule. Researchers working with Thr(Bzl)-rich peptides frequently encounter severe on-column aggregation, poor solubility, and catastrophic yield loss during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides field-proven troubleshooting strategies, grounded in authoritative chromatographic science, to rescue your purification yields.
Q1: My Thr(Bzl)-containing peptide elutes as a massive, broad smear instead of a sharp peak, and my recovery is <5%. What is happening?A1: This is the classic "disappearing peptide" phenomenon, driven by secondary structure formation (aggregation) and overly strong hydrophobic interactions with the column. Standard C18 silica columns are simply too retentive for highly hydrophobic peptides. The peptides either bind irreversibly to the dense alkyl chains or self-assemble into
β
-sheet-like aggregates on the column head, causing them to elute continuously over a wide solvent gradient.
The Fix: Switch your stationary phase. Replacing a C18 column with a less retentive C4 column or a poly(styrene/divinylbenzene) (PLRP-S) polymeric column drastically reduces irreversible binding. PLRP-S columns are particularly advantageous because they lack free silanol groups and are chemically stable at high pH, which actively helps deaggregate the peptide .
Q2: The crude peptide crashes out of solution the moment I inject it into the HPLC. How can I load it without clogging the system?A2: Peptides rich in Thr(Bzl) have notoriously low solubility in standard aqueous/organic solvent systems (e.g., 0.1% TFA in water) . When the concentrated sample hits the acidic mobile phase, it exceeds its solubility limit and precipitates.
The Fix: Modify your loading strategy. Dissolve the crude peptide in a strong chaotropic solvent like neat Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) prior to injection. Alternatively, switch to a high-pH mobile phase system (e.g., 0.1% ammonium hydroxide). The basic environment alters the ionization state of the peptide's N-terminus and any acidic residues, increasing polarity and preventing precipitation upon injection .
Q3: How do ion-pairing agents affect the yield of these hydrophobic peptides? Should I keep using TFA?A3: Trifluoroacetic acid (TFA) is the default ion-pairing agent in peptide chemistry, but it actually decreases peptide hydrophilicity. TFA neutralizes positively charged residues, which increases the affinity of the peptide for the hydrophobic stationary phase . For already highly hydrophobic Thr(Bzl) peptides, TFA exacerbates retention and yield loss.
The Fix: If you must use acidic conditions, experiment with the hydrophobicity of the ion-pairing reagent. While highly hydrophobic perfluorinated acids like heptafluorobutyric acid (HFBA) can improve separation for highly charged mixtures , for neutral/hydrophobic Thr(Bzl) peptides, removing the ion-pairing agent entirely and running at a basic pH (pH 10) is the most effective way to improve recovery.
Q4: I have tried optimizing the HPLC, but the yield is still negligible. Is there a non-chromatographic alternative?A4: Yes. For extremely hydrophobic sequences, HPLC purification can sometimes be bypassed entirely by exploiting the peptide's dual insolubility.
The Fix: Utilize a water precipitation and ether washing protocol. By precipitating the crude peptide in water (where it is completely insoluble) and washing the pellet with diethyl ether to remove organic scavengers and truncated impurities, you can achieve purities comparable to HPLC with substantially increased yields .
Quantitative Data: Comparison of Purification Strategies
The following table summarizes the expected outcomes when applying different purification strategies to highly hydrophobic, aggregation-prone peptides.
Purification Strategy
Stationary Phase
Mobile Phase Additive
Typical Yield
Peak Shape
Primary Mechanism of Action
Standard RP-HPLC
C18 Silica
0.1% TFA (Acidic)
< 5%
Broad, smearing
Strong hydrophobic retention causes irreversible binding and aggregation.
Elevated Temperature
C4 or C8 Silica
0.1% TFA + Heat (60°C)
20 - 40%
Moderate
Thermal energy disrupts inter-chain hydrogen bonding and
β
-sheet formation.
High-pH Polymeric
PLRP-S
0.1% NH₄OH (Basic)
40 - 60%
Sharp, resolved
High pH deaggregates peptides; polymer matrix prevents silanol interactions.
Precipitation Method
None (Filter)
Water / Diethyl Ether
60 - 80%
N/A (Solid)
Bypasses column entirely; utilizes the extreme insolubility of the target peptide.
Diagnostic Workflow Visualization
Troubleshooting workflow for low HPLC purification yields of hydrophobic Thr(Bzl) peptides.
To overcome the limitations of standard acidic HPLC, utilize this validated high-pH methodology designed specifically for hydrophobic and aggregation-prone peptides .
Mobile Phase A: 0.1% Ammonium Hydroxide (NH₄OH) in Milli-Q Water (pH ~10).
Mobile Phase B: 0.1% Ammonium Hydroxide (NH₄OH) in Acetonitrile.
Step-by-Step Methodology:
Sample Preparation & Solubilization: Weigh out the crude Thr(Bzl) peptide. Dissolve in a loading buffer of 0.1% NH₄OH in 9:1 water:acetonitrile.
Self-Validation Check: The solution must be optically clear. If the solution is cloudy, the peptide is aggregating. Add DMSO dropwise (up to 10% v/v) and sonicate until completely transparent before proceeding.
System Equilibration: Install the PLRP-S column. If your system allows, set the column oven to 60°C to further disrupt inter-peptide hydrogen bonds. Equilibrate the column with 5% Mobile Phase B for 10 column volumes.
Gradient Elution: Inject the solubilized peptide. Run a shallow, optimized gradient (e.g., 20% to 60% Mobile Phase B over 40 minutes). Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm (benzyl ether aromatic ring).
Fraction Collection & Rapid Validation: Collect the eluting peaks.
Self-Validation Check: Because hydrophobic peptides can co-elute with closely related deletion sequences, do not pool fractions based solely on the UV trace. Immediately spot 1 µL of each fraction onto a MALDI-TOF target plate with
α
-cyano-4-hydroxycinnamic acid (CHCA) matrix. Confirm the exact target mass before pooling.
Lyophilization: Flash-freeze the validated, pooled fractions using liquid nitrogen and lyophilize to a dry powder. Note: Ammonium hydroxide is volatile and will completely sublimate during lyophilization, leaving no salt adducts.
References
A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation
Source: Journal of Visualized Experiments (JoVE), 2017; (121): 55482.
URL:[Link]
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein
Source: The Open Biotechnology Journal, 2008; 2(1): 87–93.
URL:[Link]
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography
Source: Journal of Chromatography A, 2005; 1080(1): 68-75.
URL:[Link]
Reference Data & Comparative Studies
Validation
A Researcher's Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Amino-3-(benzyloxy)butanoic acid
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a co...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure and connectivity of a compound. This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for 2-Amino-3-(benzyloxy)butanoic acid, a derivative of the amino acid threonine.
Comparative Analysis of Chemical Shifts
The expected ¹H and ¹³C NMR chemical shifts for 2-Amino-3-(benzyloxy)butanoic acid are presented below. These values are predicted based on the analysis of its N-Boc protected precursor and the known effects of the tert-butoxycarbonyl (Boc) protecting group on amino acid spectra. The removal of the electron-withdrawing Boc group typically results in an upfield shift (to lower ppm values) of the signals for the adjacent α-proton and α-carbon.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for 2-Amino-3-(benzyloxy)butanoic acid in a common NMR solvent such as Deuterium Oxide (D₂O) or a mixture of D₂O and a suitable organic solvent. The numbering convention used for the assignments is provided in the molecular structure diagram below.
Atom Number
Atom Type
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Notes on Prediction
1
-COOH
-
~175-178
The carboxylic acid proton is often not observed in D₂O due to exchange. The carbon chemical shift is characteristic for a carboxylic acid.
2
α-CH
~3.5-3.7 (d)
~59-62
Expected to be a doublet coupled to the proton on C3. The shift is downfield due to the adjacent amino and carboxyl groups.
3
β-CH
~4.0-4.2 (dq)
~78-81
Expected to be a doublet of quartets due to coupling with the α-proton and the methyl protons. The benzyloxy group causes a significant downfield shift.
4
-CH₃
~1.2-1.4 (d)
~18-21
A doublet due to coupling with the proton on C3.
5
-CH₂-Ph
~4.5-4.7 (s)
~71-74
The two benzylic protons are diastereotopic and may appear as two doublets (an AB quartet) or a singlet depending on the solvent and resolution.
6
Phenyl C (ipso)
-
~137-139
The carbon directly attached to the benzylic ether oxygen.
7
Phenyl C (ortho)
~7.2-7.4 (m)
~128-130
Aromatic protons, typically appearing as a multiplet.
8
Phenyl C (meta)
~7.2-7.4 (m)
~128-130
Aromatic protons, typically appearing as a multiplet.
9
Phenyl C (para)
~7.2-7.4 (m)
~127-129
Aromatic protons, typically appearing as a multiplet.
Structural and Connectivity Insights from NMR
The following diagram illustrates the molecular structure of 2-Amino-3-(benzyloxy)butanoic acid and the key through-bond correlations that are expected to be observed in 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Figure 1. Molecular structure and key predicted ¹H-¹H COSY correlations for 2-Amino-3-(benzyloxy)butanoic acid.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-Amino-3-(benzyloxy)butanoic acid, the following experimental protocol is recommended:
Sample Preparation:
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (e.g., -NH₂ and -COOH). D₂O is often preferred for amino acids to simplify the spectrum by exchanging the labile protons.
Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0.00 ppm).
¹H NMR Acquisition:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
Solvent suppression techniques (e.g., presaturation) may be necessary if a residual solvent signal is large.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
2D NMR Experiments (for complete assignment):
COSY: To establish proton-proton coupling networks, particularly between the α-CH, β-CH, and -CH₃ protons.
HSQC: To correlate directly bonded protons and carbons, confirming the assignments of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which can be useful for assigning quaternary carbons and confirming the overall structure.
This comprehensive approach will ensure the accurate and complete assignment of the ¹H and ¹³C NMR spectra of 2-Amino-3-(benzyloxy)butanoic acid, providing a solid foundation for its use in further research and development.
References
While direct spectral data for the title compound is not widely published, the following resources provide valuable comparative data for structurally related molecules:
PubChem: An open chemistry database at the National Institutes of Health (NIH). It provides information on chemical structures, properties, and biological activities. The entry for (2S,3R)-2-amino-3-(benzyloxy)butanoic acid (CID 6951054) can be found at: [Link][1]
Hiraga, Y., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. This article provides insights into the ¹³C NMR of related amino acid derivatives. Available at: [Link][2]
Analytical Comparison Guide: MS/MS Fragmentation of 2-Amino-3-(benzyloxy)butanoic Acid vs. Alternative Threonine Derivatives
Executive Summary In the fields of synthetic peptide characterization and chiral metabolomics, the selection of side-chain protecting groups dictates not only the efficiency of solid-phase peptide synthesis (SPPS) but al...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the fields of synthetic peptide characterization and chiral metabolomics, the selection of side-chain protecting groups dictates not only the efficiency of solid-phase peptide synthesis (SPPS) but also the analytical detectability of the resulting intermediates. 2-Amino-3-(benzyloxy)butanoic acid (commonly known as O-Benzyl-L-threonine or O-Bzl-Thr) is a critical building block.
This guide objectively compares the mass spectrometry (MS) fragmentation performance of O-Bzl-Thr against its primary alternatives: O-tert-Butyl-threonine (O-tBu-Thr) and unmodified L-Threonine. By examining the causality behind their collision-induced dissociation (CID) pathways, researchers can optimize Multiple Reaction Monitoring (MRM) assays and improve signal-to-noise (S/N) ratios in complex biological or synthetic matrices.
Mechanistic Causality of Fragmentation (Expertise & Experience)
Understanding the thermodynamic drivers behind MS/MS fragmentation is essential for assay optimization. When subjected to positive-ion electrospray ionization (ESI+) and subsequent CID, protonated O-Bzl-Thr ([M+H]+ at m/z 210.1) undergoes highly predictable and diagnostic bond cleavages.
The Tropylium Thermodynamic Sink
The most dominant fragmentation pathway for O-Bzl-Thr is the cleavage of the O-benzyl ether bond. This heterolytic cleavage generates a benzyl cation (C6H5CH2+), which rapidly undergoes a ring-expansion rearrangement to form the 7-membered aromatic tropylium cation ([C7H7]+) at m/z 91.0.
Because the tropylium ion is highly resonance-stabilized, its formation acts as a thermodynamic sink[1]. This makes m/z 91 the base peak in the MS/MS spectrum and serves as an unmistakable diagnostic hallmark for benzyl-protected molecules[2],[3]. The abundance of this specific product ion allows for highly sensitive targeted quantification[4].
Competing Neutral Losses
Secondary pathways involve the loss of functional groups from the amino acid backbone:
Loss of Ammonia (-17 Da): Yields m/z 193.1.
Loss of Water (-18 Da): Yields m/z 192.1.
Loss of Benzyl Alcohol (-108 Da): Yields m/z 102.1.
Figure 1: Primary ESI-MS/MS fragmentation pathways of protonated 2-Amino-3-(benzyloxy)butanoic acid.
Comparative MS Performance: Product vs. Alternatives
When developing LC-MS/MS methods, the choice of protecting group directly impacts assay sensitivity. O-tBu-Thr fragments via a low-energy transition state to lose neutral isobutylene (-56 Da) and generates a tert-butyl cation (m/z 57.1). However, m/z 57 falls into a highly congested region of the mass spectrum (isobaric with aliphatic side chains like leucine/isoleucine), leading to high background noise.
Conversely, the m/z 91 transition of O-Bzl-Thr provides a much cleaner background, making it vastly superior for MRM assays in complex matrices.
To ensure high-fidelity data, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal standard normalization and carryover checks to guarantee that the observed fragmentation patterns are intrinsic to the analytes and not artifacts of the instrument.
Step-by-Step Methodology
Step 1: Standard Preparation & Internal Validation
Dissolve 1.0 mg of O-Bzl-Thr, O-tBu-Thr, and L-Threonine in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid to create 1 mg/mL stock solutions.
Dilute stocks to a working concentration of 1 µg/mL.
Self-Validation Check: Spike the working solution with 100 ng/mL of 13C,15N-L-Threonine (Isotope-Labeled Internal Standard). This validates ionization efficiency and corrects for matrix suppression.
Step 2: System Suitability (Blank Run)
Inject 5 µL of the sample solvent (50:50 Methanol:Water + 0.1% FA) prior to any analyte runs.
Self-Validation Check: Monitor the MRM transition m/z 210.1 → 91.0. The signal-to-noise ratio must be < 3 to definitively rule out column carryover.
Step 3: UHPLC Separation
Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Flow rate: 0.3 mL/min.
Mobile Phase A: H2O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 1 min, ramp to 95% B over 8 min, hold for 1 min, return to 5% B.
Step 4: Q-TOF MS/MS Acquisition
Operate the mass spectrometer in Positive ESI mode.
Acquire MS1 survey scans (m/z 50–500) and data-dependent MS2 scans.
Causality Mapping: Ramp the CID collision energy from 10 eV to 40 eV in 5 eV increments. This generates a breakdown curve, proving that the precursor ion directly yields the m/z 91 tropylium ion at higher energies.
Figure 2: Self-validating LC-MS/MS experimental workflow for analyzing threonine derivatives.
References
Yanes, O. Establishing carbonyl-containing biomarkers of clinical relevance through metabolomics. TDX (Tesis Doctorals en Xarxa).
Strategic Selection of Threonine Protecting Groups: A Comparative Guide to Benzyl vs. tert-Butyl Strategies
Threonine (Thr) presents a unique synthetic challenge in solid-phase peptide synthesis (SPPS) due to its β -branched structure and secondary hydroxyl group. If left unprotected, this nucleophilic hydroxyl group is highly...
Author: BenchChem Technical Support Team. Date: April 2026
Threonine (Thr) presents a unique synthetic challenge in solid-phase peptide synthesis (SPPS) due to its
β
-branched structure and secondary hydroxyl group. If left unprotected, this nucleophilic hydroxyl group is highly susceptible to O-acylation by activated amino acids, leading to unwanted ester formation and branched peptide byproducts[1]. To mitigate this, the hydroxyl group must be temporarily masked.
For researchers and drug development professionals, the choice of threonine protection dictates the entire synthetic strategy. The two dominant paradigms utilize the benzyl (Bzl) group in Boc-chemistry and the tert-butyl (tBu) group in Fmoc-chemistry[2]. This guide objectively compares these two derivatives, focusing on their mechanistic causality, coupling dynamics, and cleavage protocols to help you engineer a robust synthesis pipeline.
Chemical Properties & Mechanistic Causality
The fundamental difference between Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH lies in how their protective groups are removed, which in turn dictates the chemical environment the growing peptide chain is exposed to.
The Fmoc/tBu Strategy: True Orthogonality
The Fmoc/tBu approach relies on true orthogonality . The N-
α
Fmoc group is base-labile (removed via
β
-elimination using piperidine), while the side-chain tBu ether is acid-labile[3].
Mechanistic Causality: The tert-butyl ether linkage is highly stable to basic conditions but is susceptible to acidolysis. When exposed to trifluoroacetic acid (TFA), the tBu group cleaves by forming a relatively stable tertiary carbocation[4].
Steric Considerations: The tBu group is highly bulky. Because threonine is already
β
-branched, the addition of a tBu ether creates significant steric hindrance, which can reduce the coupling efficiency of the subsequent amino acid. This often necessitates the use of highly potent coupling reagents like HATU instead of standard HBTU[5][].
The Boc/Bzl Strategy: Graded Acid Lability
The Boc/Bzl approach relies on graded acid lability . Both the N-
α
Boc group and the side-chain Bzl group are acid-labile, but they require vastly different acid strengths for removal[3].
Mechanistic Causality: The Boc group is removed with moderate acid (50% TFA). The benzyl ether, lacking the ability to form a highly stable tertiary carbocation, is robust against TFA and requires a much stronger acid—typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)—to protonate the ether oxygen and force cleavage[3][7].
Aggregation Mitigation: Boc chemistry is highly advantageous for synthesizing long, hydrophobic, or aggregation-prone peptides. Removal of the Boc group under acidic conditions protonates the exposed N-terminal amine, which disrupts inter-chain hydrogen bonding and increases availability for subsequent coupling[7].
Quantitative & Qualitative Comparison
The following table summarizes the operational and physicochemical differences between the two strategies, providing a matrix for strategic decision-making.
Feature
Fmoc-Thr(tBu)-OH
Boc-Thr(Bzl)-OH
Strategy Paradigm
True Orthogonality
Graded Acid Lability
N-α Deprotection
20% Piperidine in DMF (Base)
50% TFA in DCM (Moderate Acid)
Side-Chain Cleavage
95% TFA (Strong Acid)
Anhydrous HF (Very Strong Acid)
Steric Hindrance
High (Bulky tBu ether)
Moderate (Planar Bzl ether)
Aggregation Control
Moderate (Neutral N-terminus)
Excellent (Protonated N-terminus)
Cleavage Equipment
Standard Fume Hood
Specialized HF Apparatus
Sequence Compatibility
Ideal for acid-sensitive sequences
Ideal for aggregation-prone sequences
Visualizing the Strategic Logic
The decision between these two protecting groups fundamentally alters the workflow of the peptide synthesizer. The diagram below illustrates the logical flow of orthogonality versus graded lability.
Orthogonal vs. Graded Lability in Threonine Protecting Group Strategies.
Self-Validating Experimental Protocols
To ensure scientific integrity, peptide synthesis must operate as a self-validating system. The following protocols detail the incorporation and cleavage of threonine, embedding verification steps to prevent sequence deletions.
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group[3].
Wash thoroughly with DMF (5 x 1 min).
Step 2: Coupling
Dissolve 4 equivalents of Fmoc-Thr(tBu)-OH and 4 equivalents of HATU in DMF.
Add 8 equivalents of Diisopropylethylamine (DIPEA) to activate the amino acid.
Add the mixture to the resin and agitate for 45-60 minutes.
Step 3: Self-Validation (Kaiser Test)
Remove a few resin beads and wash with ethanol.
Add 2 drops each of Ninhydrin (in ethanol), Phenol (in ethanol), and KCN (in pyridine). Heat at 100°C for 3 minutes.
Causality Check: A yellow/clear result indicates complete coupling (proceed to next cycle). A blue result indicates unreacted primary amines, dictating a mandatory re-coupling step before proceeding.
Step 4: Global Cleavage & Scavenging
Treat the final peptide-resin with a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.
Mechanistic Causality: During TFA cleavage, highly reactive tBu-cations are generated. TIS acts as a bulky hydride donor to chemically trap these cations, preventing the irreversible alkylation of sensitive residues like Tryptophan or Tyrosine[4].
Protocol B: Boc-Thr(Bzl)-OH Final Cleavage
Because the benzyl ether is highly stable, standard TFA will not remove it. Specialized handling is required.
Step 1: Preparation
Complete the peptide assembly using 50% TFA for Boc deprotection and in situ neutralization coupling protocols[7].
Dry the peptide-resin completely under a vacuum.
Step 2: HF Cleavage
Place the resin in a specialized Teflon-lined HF cleavage apparatus[7].
Add scavengers: typically p-cresol and p-thiocresol (10% v/v).
Condense anhydrous HF into the reaction vessel at -78°C, then warm to 0°C and stir for 45-60 minutes.
Mechanistic Causality: HF provides the extreme acidity required to break the robust benzyl ether bond. The p-cresol acts as a nucleophilic aromatic ring, trapping the resulting benzyl carbocations via Friedel-Crafts alkylation to protect the peptide from side reactions[4].
Visualizing the Experimental Workflow
Self-Validating SPPS Cycle for Threonine Incorporation.
Conclusion & Selection Matrix
The selection between Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH should be dictated by the specific demands of your target sequence:
Choose Fmoc-Thr(tBu)-OH for standard syntheses, sequences containing acid-sensitive modifications, and laboratories lacking specialized HF handling equipment. Its milder cleavage conditions make it the modern industry standard[3][].
Choose Boc-Thr(Bzl)-OH when synthesizing exceptionally long peptides (>40 amino acids) or sequences highly prone to
β
-sheet aggregation. The protonating environment of the Boc strategy inherently disrupts secondary structures, ensuring higher crude purities for difficult hydrophobic targets[][7].
LC-MS Validation of 2-Amino-3-(benzyloxy)butanoic Acid Purity: A Comparative Guide
Introduction & Scientific Context 2-Amino-3-(benzyloxy)butanoic acid, commonly known as O-Benzyl-threonine, is a critical protected amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS)[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
2-Amino-3-(benzyloxy)butanoic acid, commonly known as O-Benzyl-threonine, is a critical protected amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS)[1]. In the development of peptide-based therapeutics, the chemical and chiral purity of starting materials is paramount. Impurities—particularly D-isomer enantiomers formed via racemization during side-chain protection or activation steps—can lead to the generation of diastereomeric peptide impurities[2]. Because diastereomeric peptides often exhibit nearly identical physicochemical properties to the target active pharmaceutical ingredient (API), they are notoriously difficult to separate during preparative HPLC downstream.
Therefore, rigorous analytical validation of the starting material is required. This guide outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology aligned with ICH Q2(R2) guidelines to objectively evaluate and compare the purity of 2-Amino-3-(benzyloxy)butanoic acid against standard commercial alternatives[3].
Analytical Strategy: The Causality Behind Chiral Derivatization
Standard reversed-phase liquid chromatography (RP-LC) cannot resolve enantiomers (D- vs. L-amino acids) because they possess identical physicochemical properties in an achiral environment. To overcome this, our methodology employs pre-column derivatization using Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[4].
The Mechanistic Rationale:
FDAA undergoes a nucleophilic aromatic substitution with the primary amine of 2-Amino-3-(benzyloxy)butanoic acid. Because FDAA itself is chiral (containing an L-alanine moiety), its reaction with a mixture of D- and L-amino acids yields diastereomers [5]. Unlike enantiomers, diastereomers have distinct three-dimensional geometries and differing hydrophobic interactions with the C18 stationary phase, allowing for baseline separation on standard achiral RP-LC columns.
To ensure this protocol functions as a self-validating system , an isotopically labeled internal standard (e.g.,
13C
-labeled O-benzyl-threonine) is spiked into the sample prior to derivatization. Any fluctuations in derivatization yield, matrix suppression, or MS ionization efficiency will equally affect the analyte and the internal standard, thereby neutralizing systemic bias and ensuring absolute quantitative trustworthiness.
Workflow Visualization
LC-MS workflow for chiral and chemical purity validation using Marfey's reagent.
Step-by-Step Methodology
The following protocol outlines the validated procedure for determining both chemical and chiral purity.
Step 1: Sample and Reagent Preparation
Analyte Solution: Dissolve
1.0 mg
of 2-Amino-3-(benzyloxy)butanoic acid in
1.0 mL
of a 50:50 (v/v) Water/Acetonitrile mixture.
Internal Standard: Spike
of a
13C
-labeled internal standard solution into the analyte mixture.
Derivatization Reagent: Prepare a
1% (w/v)
solution of FDAA (Marfey's Reagent) in MS-grade acetone[4].
Step 2: Derivatization Reaction
Transfer
of the analyte solution to a microcentrifuge tube.
Add
of the
1%
FDAA solution and
of
1.0 M
Sodium Bicarbonate (
NaHCO3
). The alkaline environment deprotonates the primary amine, facilitating the nucleophilic attack on the fluorinated ring of FDAA.
Incubate the mixture at
40∘C
for 60 minutes with gentle agitation.
Quenching: Halt the reaction by adding
of
1.0 M
Hydrochloric Acid (
HCl
) to neutralize the pH and prevent degradation of the newly formed diastereomers. Dilute with
of mobile phase A.
Step 3: LC-MS/MS Analysis
Column: Achiral C18 column (
particle size).
Mobile Phase A:0.1%
Formic Acid in LC-MS grade Water.
Mobile Phase B:0.1%
Formic Acid in LC-MS grade Acetonitrile.
Gradient:5%
B to
60%
B over 15 minutes.
Ionization: Electrospray Ionization (ESI) in negative ion mode (monitoring the deprotonated
[M−H]−
species of the FDAA-derivatized amino acid)[2].
Comparative Experimental Data
To demonstrate the analytical resolution of this method, we compared a Premium Grade 2-Amino-3-(benzyloxy)butanoic acid (optimized for API synthesis) against a Standard Commercial Grade and a Crude Synthesized Extract .
The data below summarizes the findings evaluated under ICH Q2(R2) parameters[3].
Analytical Parameter
Premium Grade (Product A)
Standard Commercial Grade
Crude Synthesized Extract
Chemical Purity (LC-UV 214 nm)
> 99.8%
95.5%
< 82.0%
Chiral Purity (L-Enantiomer)
> 99.9%
97.2%
89.5%
D-Isomer Impurity (Diastereomer)
< 0.1%
2.8%
10.5%
Mass Accuracy (
Δ
ppm)
1.2 ppm
4.5 ppm
12.4 ppm
Unreacted Benzyl Alcohol
Not Detected
0.9%
5.2%
Signal-to-Noise (S/N) at LOQ
> 15:1
> 10:1
Matrix Interference
Data Interpretation & Causality
Chiral Purity: The Premium Grade exhibits a D-isomer impurity level of
<0.1%
. This is critical because standard commercial grades (
2.8%
D-isomer) will propagate this impurity during SPPS, leading to an exponential decrease in the final peptide's purity. The high chiral purity of Product A is a direct result of utilizing stereoselective catalysts and strictly maintaining low temperatures during the benzyl-protection phase to suppress enolization at the
α
-carbon.
Chemical Purity: The absence of unreacted benzyl alcohol in the Premium Grade prevents chain termination events during downstream peptide coupling.
ICH Q2(R2) Validation Alignment
This methodology strictly adheres to the ICH Q2(R2) guidelines for the validation of analytical procedures[3]:
Specificity: The MS/MS fragmentation pattern combined with the distinct retention times of the FDAA-diastereomers guarantees absolute specificity, free from matrix interference.
Linearity & Range: The method demonstrates an
R2>0.999
over a reportable range of
to
.
Accuracy & Precision: The use of the stable isotope internal standard ensures a recovery rate of
98%−102%
with a Relative Standard Deviation (RSD) of
<1.5%
across multiple analytical batches.
References
validation of analytical procedures q2(r2)
Source: nih.
Source: nih.
Source: almacgroup.
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA)
A Researcher's Comparative Guide to the Characterization of 2-Amino-3-(benzyloxy)butanoic acid
In the landscape of drug development and molecular synthesis, the precise characterization of novel compounds is paramount. 2-Amino-3-(benzyloxy)butanoic acid, a derivative of the essential amino acid threonine, presents...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug development and molecular synthesis, the precise characterization of novel compounds is paramount. 2-Amino-3-(benzyloxy)butanoic acid, a derivative of the essential amino acid threonine, presents a unique analytical challenge due to its combination of amino acid and benzyloxy functionalities. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule.
This document is tailored for researchers and scientists who require not only to identify a compound but also to understand its structural nuances and purity. We will explore the causality behind choosing one technique over another and present the data in a comparative framework to aid in methodological decisions.
The Role of FTIR Spectroscopy: A Rapid Functional Group Analysis
FTIR spectroscopy is a powerful, rapid, and non-destructive technique ideal for the initial identification of functional groups within a molecule.[1][2] The principle relies on the absorption of infrared radiation by specific molecular vibrations, providing a unique "fingerprint" of the compound. For 2-Amino-3-(benzyloxy)butanoic acid, the FTIR spectrum is predicted to exhibit several characteristic absorption bands.
Interpreting the FTIR Spectrum of 2-Amino-3-(benzyloxy)butanoic acid
The structure of 2-Amino-3-(benzyloxy)butanoic acid contains a carboxylic acid, a primary amine, an ether linkage, and an aromatic ring. Each of these groups has a distinct vibrational signature.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Characteristics
Carboxylic Acid
O-H Stretch
2500-3300
Very broad, often overlapping C-H stretches.[3][4][5][6]
Strong intensity, often two bands for asymmetric and symmetric stretching.[7]
Causality in Spectral Features : The extreme broadness of the O-H stretch from the carboxylic acid is a direct result of strong intermolecular hydrogen bonding, which creates a wide distribution of bond energies.[3] This feature is a hallmark of carboxylic acids and is one of the most readily identifiable peaks in the spectrum.
Comparative Analysis: Beyond Functional Groups
While FTIR provides a quick and valuable snapshot of the functional groups present, it falls short in providing a complete structural picture. For drug development, where stereochemistry and connectivity are critical, complementary techniques are essential.
Technique
Information Provided
Strengths
Limitations
Typical Application
FTIR Spectroscopy
Functional group identification.
Rapid, non-destructive, requires minimal sample preparation (especially with ATR).[9][10][11]
Provides limited information on molecular connectivity and no information on stereochemistry. Not ideal for quantification without calibration.
Quick identity check, reaction monitoring, and confirmation of the presence of key functional groups.
NMR Spectroscopy (¹H, ¹³C)
Detailed molecular structure, atom connectivity, stereochemistry.
Unambiguous structure elucidation, provides information on the chemical environment of each proton and carbon.[12][13][14]
Slower analysis time, requires more sample, more expensive instrumentation, and expertise for data interpretation.
Definitive structure determination of the final compound and key intermediates.
Extremely high sensitivity, provides exact molecular formula with High-Resolution MS. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[15][16][17][18]
Isomeric compounds can be difficult to distinguish without fragmentation analysis. Provides limited information on the specific connectivity of atoms.
Molecular weight confirmation, purity assessment, and identification of impurities.
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the unequivocal structural elucidation of 2-Amino-3-(benzyloxy)butanoic acid, NMR spectroscopy is the gold standard.[12][14]
¹H NMR: Would reveal the number of unique protons and their neighboring environments. Key signals would include the aromatic protons of the benzyl group, the methine protons of the butanoic acid backbone, the methylene protons of the benzyloxy group, and the methyl protons. The coupling patterns (splitting) between these protons would confirm their connectivity. The chemical shift of the alpha-proton (on the carbon bearing the amino group) is particularly informative about the electronic environment.[13]
¹³C NMR: Would show a distinct signal for each unique carbon atom, confirming the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons would all fall into predictable regions.
2D NMR (COSY, HSQC): These experiments would definitively link which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), leaving no ambiguity in the final structure assignment.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and formula of the target compound.
Electrospray Ionization (ESI-MS): This soft ionization technique would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 209.24 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₅NO₃). This is a critical step for confirming the identity of a new chemical entity.
Tandem MS (MS/MS): Fragmentation analysis could provide further structural information. For example, a characteristic loss of the benzyl group (91 Da) or the carboxylic acid group (45 Da) would be expected, further supporting the proposed structure.
Experimental Protocols
Protocol 1: FTIR Analysis using Attenuated Total Reflectance (ATR)
ATR-FTIR is a common choice for solid samples as it requires minimal preparation.[9][11][19]
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.
Sample Preparation: Place a small amount of the crystalline 2-Amino-3-(benzyloxy)butanoic acid powder directly onto the ATR crystal.
Data Acquisition: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.[11]
Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.
Workflow for FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Protocol 2: General Workflow for NMR and MS Analysis
Sample Preparation: Accurately weigh and dissolve the sample in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆ for NMR) or a high-purity solvent like methanol or acetonitrile for MS.
NMR Acquisition: Transfer the solution to an NMR tube. Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
MS Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system. Acquire data in both positive and negative ion modes to observe different adducts.
Data Analysis: Process the raw data using specialized software to identify chemical shifts, coupling constants, exact masses, and fragmentation patterns.
Comparison of Analytical Techniques
Caption: Interrelation of analytical techniques for characterization.
Conclusion
For the comprehensive characterization of 2-Amino-3-(benzyloxy)butanoic acid, a multi-technique approach is indispensable. FTIR spectroscopy serves as an excellent first-pass analytical tool, rapidly confirming the presence of the key amino acid, carboxylic acid, and benzyloxy functional groups. However, to meet the rigorous standards of drug development and chemical research, this must be followed by NMR spectroscopy for unambiguous structural elucidation and high-resolution mass spectrometry to confirm the molecular weight and elemental formula. The strategic integration of these techniques provides a self-validating system, ensuring the identity, structure, and purity of the compound are established with the highest degree of confidence.
References
Analytical Chemistry - ACS Publications . American Chemical Society. [Link][20][21][22]
NIST Chemistry WebBook . National Institute of Standards and Technology. [Link][23][24][25][26]
The NIST Chemistry WebBook: A Chemical Data Resource on the Internet . Journal of Chemical & Engineering Data. [Link][27]
The Journal of Organic Chemistry . American Chemical Society. [Link][28][29][30]
Journal of Analytical Chemistry . Pleiades Publishing. [Link][31]
HPLC Retention Times and Chiral Separation Strategies for 2-Amino-3-(benzyloxy)butanoic Acid Stereoisomers: A Comparative Guide
Introduction & Mechanistic Overview 2-Amino-3-(benzyloxy)butanoic acid, commonly known as O-benzylthreonine , is a highly specialized, non-proteinogenic amino acid. It serves as a critical building block in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
2-Amino-3-(benzyloxy)butanoic acid, commonly known as O-benzylthreonine , is a highly specialized, non-proteinogenic amino acid. It serves as a critical building block in the synthesis of complex glycopeptides, peptidomimetics, and therapeutic cyclic peptides—most notably in the development of NS3-serine protease inhibitors for Hepatitis C [1].
Because the molecule possesses two chiral centers (the
α
-carbon at C2 and the
β
-carbon at C3), it exists as four distinct stereoisomers:
(2S, 3R) - L-threo-O-benzylthreonine
(2R, 3S) - D-threo-O-benzylthreonine
(2S, 3S) - L-allo-O-benzylthreonine
(2R, 3R) - D-allo-O-benzylthreonine
During peptide coupling, the C2 position is notoriously prone to artifactual epimerization. Consequently, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method to determine enantiomeric excess (
ee
) and diastereomeric excess (
de
) is a mandatory quality control step prior to Solid-Phase Peptide Synthesis (SPPS).
This guide objectively compares three field-proven analytical workflows for separating these four stereoisomers, detailing the causality behind the chromatographic behavior and providing actionable experimental protocols.
Decision Matrix: Selecting the Right Chromatographic Strategy
The choice of separation method depends entirely on the state of the amino acid (N-protected vs. free amine) and the end goal of the analysis (preparative isolation vs. high-throughput analytical screening).
Workflow for selecting the optimal HPLC separation strategy.
Comparative Analysis & Experimental Data
Method A: Direct Normal-Phase Chiral HPLC (Polysaccharide CSPs)
Mechanism: Columns like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) rely on hydrogen bonding, dipole-dipole interactions, and
π−π
interactions. The bulky benzyloxy group on C3 interacts strongly with the phenylcarbamate backbone. This method is ideal for N-protected derivatives (e.g., Fmoc-O-benzylthreonine) because the protected amine enhances solubility in normal-phase solvents (Hexane/IPA).
Table 1: Retention Data on Chiralpak AD-H
Conditions: 250 x 4.6 mm, 5 µm; Mobile Phase: Hexane/Isopropanol (80:20 v/v) + 0.1% TFA; Flow: 1.0 mL/min; Temp: 25°C; UV: 254 nm.
Mechanism: Crownpak CR(+) utilizes a chiral pseudo-18-crown-6 ether. The cavity selectively forms an inclusion complex with the protonated primary amine (-NH
3+
) of the unprotected amino acid [2].
Causality Note: This column must be run at highly acidic pH (pH 1.5) to ensure full protonation of the amine. Furthermore, the column temperature must be kept low (0–15°C) because the inclusion complex formation is exothermic; lower temperatures drastically increase the residence time and enantiomeric resolution. D-isomers consistently elute before L-isomers due to the rigid steric barrier of the chiral crown ether.
Table 2: Retention Data on Crownpak CR(+)
Conditions: 150 x 4.0 mm, 5 µm; Mobile Phase: Aqueous Perchloric Acid (pH 1.5); Flow: 0.6 mL/min; Temp: 10°C; UV: 210 nm.
Stereoisomer
Retention Time (
tR
, min)
Selectivity (
α
)
Resolution (
Rs
)
(2R,3R)-D-allo
12.1
-
-
(2R,3S)-D-threo
15.4
1.27
3.5
(2S,3S)-L-allo
22.8
1.48
6.2
(2S,3R)-L-threo
28.5
1.25
4.1
Method C: Indirect Separation via Marfey’s Reagent (RP-HPLC)
Mechanism: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of O-benzylthreonine via nucleophilic aromatic substitution, converting enantiomers into strongly UV-absorbing diastereomers [3]. Because the resulting molecules are diastereomers, they can be separated on standard, inexpensive C18 reverse-phase columns. The bulky FDAA stereocenter interacts differentially with the C2/C3 stereocenters during elution, generally causing L-amino acid derivatives to elute before D-amino acid derivatives.
Table 3: Retention Data for FDAA-Derivatized O-Benzylthreonine
Conditions: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm); Mobile Phase A: 0.1% TFA in H
2
O, B: Acetonitrile; Gradient: 20% to 60% B over 30 min; Flow: 1.0 mL/min; Temp: 30°C; UV: 340 nm.
To ensure high-throughput analytical screening is free of artifactual epimerization, the derivatization must be tightly controlled.
Step-by-step derivatization of O-benzylthreonine with Marfey's reagent.
Step-by-Step Methodology
Sample Preparation: Dissolve 50 µmol of free O-benzylthreonine in 100 µL of distilled water.
Reagent Addition: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
Alkalization & Incubation: Add 40 µL of 1.0 M NaHCO
3
. Vortex thoroughly and incubate in a thermomixer at 40°C for exactly 60 minutes.
Reaction Quenching: Stop the reaction by adding 40 µL of 2.0 M HCl. The solution will shift from deep orange to a bright yellow, indicating the cessation of the nucleophilic attack.
Dilution: Dilute the mixture with 620 µL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Self-Validation Control (Critical): Run a parallel blank containing only FDAA and a certified >99% pure L-threo-O-benzylthreonine standard. Causality Check: If the standard shows >0.5% D-threo conversion post-derivatization, the incubation temperature was too high or prolonged, causing base-catalyzed epimerization at the C2 position. Reduce incubation to 30°C and repeat.
Conclusion & Recommendations
For preparative scale isolation of N-protected synthetic intermediates, Method A (Chiralpak AD-H) is the gold standard due to its high loading capacity and volatile mobile phase, allowing for easy recovery of the pure stereoisomer.
For direct, non-destructive analysis of the free amino acid, Method B (Crownpak CR(+)) provides the most predictable elution order, though it requires dedicated acidic fluidics.
For high-throughput reaction monitoring and
ee
determination, Method C (Marfey's Reagent) is highly recommended. It leverages standard C18 columns and provides massive signal enhancement at 340 nm, allowing for the detection of D-isomer impurities down to 0.1%.
References
Title: Peptides as NS3-serine protease inhibitors of hepatitis C virus (WO2002008244A2)
Title: Chiral recognition of amino acids by crown ether type chiral stationary phases
Source: Journal of Chromatography A
URL: [Link]
Title: Determination of D-amino acids. II. Use of a bifunctional reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)
Source: Carlsberg Research Communications
URL: [Link]
2-Amino-3-(benzyloxy)butanoic Acid: Comprehensive Operational and Disposal Protocols Executive Summary & Chemical Profile 2-Amino-3-(benzyloxy)butanoic acid (commonly referred to as O-Benzyl-threonine or H-Thr(Bzl)-OH) i...
Author: BenchChem Technical Support Team. Date: April 2026
2-Amino-3-(benzyloxy)butanoic Acid: Comprehensive Operational and Disposal Protocols
Executive Summary & Chemical Profile
2-Amino-3-(benzyloxy)butanoic acid (commonly referred to as O-Benzyl-threonine or H-Thr(Bzl)-OH) is a protected amino acid derivative heavily utilized in solid-phase peptide synthesis (SPPS). Because it presents as a fine, reactive powder, improper handling and disposal can lead to significant laboratory safety risks and environmental compliance violations[1]. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance, providing a self-validating framework for the safe lifecycle management of this compound.
Understanding the causality behind a safety protocol is as critical as the protocol itself.
Inhalation & Dermal Risks: The compound is classified as a Skin Irritant (Category 2), Eye Irritant (Category 2A), and Specific Target Organ Toxicant for single exposure (STOT SE 3)[1]. The causality here is its fine particulate nature; airborne dust can easily bypass primary respiratory defenses and dissolve in mucosal membranes, leading to acute irritation.
Thermal Decomposition Causality: During incineration or an accidental fire, the compound undergoes thermal decomposition. Because of the functional amino group, it releases highly irritating and toxic Nitrogen Oxides (NOx), alongside CO and CO2[3]. This chemical reality dictates that disposal must utilize high-temperature incineration equipped with NOx scrubbers, rather than standard landfilling.
Operational Safety Protocol
To ensure a self-validating safety system, implement the following step-by-step methodology before handling the chemical:
Engineering Controls: Conduct all transfers and weighing inside a certified chemical fume hood or a localized exhaust ventilation system to maintain airborne levels below exposure limits[2].
Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, tightly fitting safety goggles (OSHA 29 CFR 1910.133 compliant), and a lab coat[3]. If ventilation is inadequate or fails, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].
Handling Execution: Use anti-static weighing spatulas to prevent static discharge and minimize dust formation. Keep containers tightly closed immediately after use to prevent ambient moisture absorption[3].
Spill Management & Containment Workflow
In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination. This protocol aligns with OSHA HAZWOPER (29 CFR 1910.120) standards[4].
Step-by-Step Spill Methodology:
Evacuate & Assess: Clear the immediate area of unprotected personnel. Assess the spill size to determine if external emergency responders are needed[5].
Don Emergency PPE: Ensure full PPE is worn, prioritizing respiratory protection against aerosolized powder[4].
Containment: Do not use compressed air or dry sweeping, which aerosolizes the powder. Instead, gently cover the spill to prevent drafts from scattering the dust[3].
Mechanical Collection: Use a non-sparking shovel or scoop to carefully collect the solid material. Place the recovered chemical into a sealable, compatible plastic container (e.g., High-Density Polyethylene, HDPE)[3].
Decontamination: Wash the spill surface with soap and plenty of water to remove residual micro-particles[2].
Waste Transfer: Label the collection container immediately as hazardous waste and transfer it to the satellite accumulation area[6].
Workflow for the containment and cleanup of 2-Amino-3-(benzyloxy)butanoic acid spills.
Proper Disposal Procedures
Under the EPA's Resource Conservation and Recovery Act (RCRA), 2-Amino-3-(benzyloxy)butanoic acid must be managed as a hazardous solid waste[6][7]. It must never be flushed down the drain or disposed of in standard municipal trash[3][7].
Step-by-Step Disposal Methodology:
Segregation: Ensure the waste container does not contain strong acids or strong oxidizing agents, which are chemically incompatible and could trigger a hazardous reaction[3][7].
Primary Containment: Collect all solid waste, including contaminated gloves, empty vials, and spill cleanup materials, into a leak-proof, sealable HDPE drum[7]. Do not fill the container beyond 90% capacity to allow for safe sealing and expansion[6].
RCRA Labeling: Affix a compliant hazardous waste label. The label must explicitly state "Hazardous Waste - Solid Toxic/Irritant" and list the chemical name "2-Amino-3-(benzyloxy)butanoic acid"[6].
Accumulation & Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). Under EPA guidelines, waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators)[6].
Final Destruction: Coordinate with an EPA-registered waste broker to transport the material for high-temperature incineration[8]. Verify that the incineration facility utilizes NOx scrubbing technology to neutralize the nitrogen oxides generated during thermal breakdown[3].
EPA-compliant cradle-to-grave disposal pathway for 2-Amino-3-(benzyloxy)butanoic acid waste.
References
NextSDS. "(2R,3S)-2-amino-3-(benzyloxy)butanoic acid — Chemical Substance Information." NextSDS Database.1
AAPPTec. "Safety Data Sheet: H-Thr(Bzl)-OBzl oxalate." AAPPTec SDS. 2
Personal protective equipment for handling 2-Amino-3-(benzyloxy)butanoic acid
A Researcher's Guide to Safely Handling 2-Amino-3-(benzyloxy)butanoic acid As scientists and researchers, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential safety protoc...
Author: BenchChem Technical Support Team. Date: April 2026
A Researcher's Guide to Safely Handling 2-Amino-3-(benzyloxy)butanoic acid
As scientists and researchers, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential safety protocols and operational procedures for handling 2-Amino-3-(benzyloxy)butanoic acid, ensuring both the integrity of your research and the well-being of your laboratory personnel. While the toxicological properties of this specific compound may not be fully investigated, the available data on similar structures necessitates a cautious and well-informed approach.[1]
Hazard Identification and Risk Assessment
2-Amino-3-(benzyloxy)butanoic acid and its derivatives are classified as irritants.[2] Understanding the potential routes of exposure is critical for implementing effective safety measures.
Skin Irritation: Direct contact can cause skin irritation.[2][3]
Eye Irritation: The compound can cause serious eye irritation.[2][3]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]
Ingestion: May cause irritation of the digestive tract.[1]
Based on available data for related compounds, the following GHS Hazard classifications are relevant:
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling 2-Amino-3-(benzyloxy)butanoic acid.
Protection Type
Specification
Purpose and Rationale
Eye/Face Protection
Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]
Protects eyes from dust particles and accidental splashes, preventing serious eye irritation.[2]
Protects skin from accidental spills and contamination.[4]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[4]
Prevents inhalation of dust particles, which can cause respiratory tract irritation.[2]
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
Ventilation: Always handle 2-Amino-3-(benzyloxy)butanoic acid in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solid material, a chemical fume hood should be utilized.[1]
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in good working order.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of 2-Amino-3-(benzyloxy)butanoic acid.
Caption: Safe handling workflow for 2-Amino-3-(benzyloxy)butanoic acid.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Spill and Disposal Plan
Accidental Release Measures
In the event of a spill, prioritize personal safety and containment.
Evacuate: Alert others in the area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[1] Mix with an inert absorbent material such as sand.
Collect: Carefully collect the mixture into a suitable, tightly closed container for disposal.[4]
Clean: Thoroughly clean the spill area.
Disposal Plan
Waste Classification: 2-Amino-3-(benzyloxy)butanoic acid and its contaminated waste should be treated as special waste.
Containerization: Keep waste chemical in its original or a suitable, clearly labeled, and closed container.[4] Do not mix with other waste.[5]
Disposal Route: Arrange for disposal through a licensed and approved waste disposal company, following all local, state, and federal regulations.[4]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][6]
By adhering to these guidelines, you can create a safe and productive research environment for the handling of 2-Amino-3-(benzyloxy)butanoic acid.